molecular formula C27H29NO11 B1671505 Epirubicin CAS No. 56420-45-2

Epirubicin

Cat. No.: B1671505
CAS No.: 56420-45-2
M. Wt: 543.5 g/mol
InChI Key: AOJJSUZBOXZQNB-VTZDEGQISA-N
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Description

Epirubicin is a topoisomerase II inhibitor belonging to the anthracycline class of antibiotics, extensively used in oncology research . Its primary mechanism of action involves intercalating into DNA strands, which inhibits DNA and RNA synthesis, and stabilizes the DNA-topoisomerase II complex, leading to irreversible DNA strand breakage and ultimately, cell death . Research indicates that this compound exhibits activity in all phases of the cell cycle, with maximal cell kill occurring during the S and G2 phases . Compared to its analog doxorubicin, this compound has a differentiated spatial orientation of the hydroxyl group at the 4' carbon of the sugar moiety, which contributes to its faster elimination and a potentially more favorable toxicity profile in preclinical models, particularly regarding cardiotoxicity . This makes it a valuable compound for comparative studies of anthracycline pharmacology and toxicity. While clinically it is a key component in adjuvant therapy for breast cancer, its research applications extend to investigations in gastric cancer, lung cancer, lymphomas, and ovarian cancer . This compound is also a critical tool for studying multidrug resistance and combination therapies. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
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InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22-,27-/m0/s1
Source PubChem
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InChI Key

AOJJSUZBOXZQNB-VTZDEGQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56390-09-1 (hydrochloride)
Record name Epirubicin [INN:BAN]
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DSSTOX Substance ID

DTXSID0022987
Record name Epirubicin
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Molecular Weight

543.5 g/mol
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Physical Description

Solid
Record name Epirubicin
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Solubility

1.18e+00 g/L
Record name Epirubicin
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CAS No.

56420-45-2
Record name Epirubicin
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Record name Epirubicin [INN:BAN]
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Record name EPIRUBICIN
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Record name EPIRUBICIN
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Record name Epirubicin
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Melting Point

344.53 °C
Record name Epirubicin
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Record name Epirubicin
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URL http://www.hmdb.ca/metabolites/HMDB0014588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Epirubicin and its Effect on DNA Topoisomerase II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular interactions between the anthracycline chemotherapeutic agent, epirubicin, and its primary cellular target, DNA topoisomerase II. It details the mechanism of action, cellular consequences, relevant experimental protocols for its study, and clinical data related to its efficacy.

Core Mechanism of Action: Stabilizing the Cleavage Complex

This compound exerts its cytotoxic effects primarily by acting as a "topoisomerase poison."[1][2][3] It disrupts the normal catalytic cycle of DNA topoisomerase II, an essential enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation.[4][5][6]

The canonical function of topoisomerase II involves creating transient, enzyme-linked double-strand breaks in the DNA backbone. This allows another segment of the DNA duplex to pass through the break, thereby resolving DNA tangles and supercoils.[6][7] The enzyme then re-ligates the broken DNA strands.

This compound's intervention occurs through a multi-step process:

  • DNA Intercalation: The planar ring structure of this compound inserts itself between DNA base pairs.[8][9]

  • Ternary Complex Formation: This intercalation facilitates the formation of a stable ternary complex, consisting of this compound, DNA, and the topoisomerase II enzyme.[10][11]

  • Inhibition of Re-ligation: By binding at the interface of the enzyme-DNA complex, this compound prevents the re-ligation step of the catalytic cycle.[3][11] This traps the topoisomerase II enzyme in a state where it is covalently bound to the 5' ends of the cleaved DNA.[1][2]

This stabilization of the "cleavage complex" transforms a transient enzymatic intermediate into a permanent DNA lesion.[2] When a replication fork encounters this complex, the double-strand break becomes irreversible, triggering a cascade of cellular responses that ultimately lead to apoptotic cell death.[9][11] this compound's activity is most pronounced during the S and G2 phases of the cell cycle, when topoisomerase II activity is highest.[9][12]

cluster_0 Cellular Environment This compound This compound Enters Cell Intercalation Intercalation into DNA This compound->Intercalation TernaryComplex Stable this compound-DNA- Topoisomerase II Ternary Complex Intercalation->TernaryComplex TopoII DNA Topoisomerase II (Normal Catalytic Cycle) CleavageComplex Transient Topoisomerase II- DNA Cleavage Complex TopoII->CleavageComplex Creates transient DSB Religation DNA Re-ligation CleavageComplex->Religation Passes strand through CleavageComplex->TernaryComplex This compound Binds & Prevents Re-ligation Religation->TopoII Resolves topology DSB Irreversible Double- Strand Breaks (DSBs) TernaryComplex->DSB DDR DNA Damage Response (DDR) Activated DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Fig. 1: this compound's mechanism of action pathway.

Quantitative Data from Clinical Investigations

The efficacy of this compound, often in combination regimens, has been quantified in numerous clinical trials, particularly in the context of breast cancer. The data highlights dose-dependent responses and compares this compound-containing regimens with standard therapies.

Table 1: Adjuvant Therapy for Node-Positive Breast Cancer

Regimen Patient Group Metric Result Source
FEC 100 (Fluorouracil, this compound 100mg, Cyclophosphamide) Premenopausal, node-positive 5-Year Relapse-Free Survival Higher than FEC 50 [9]
FEC 100 Premenopausal, node-positive 5-Year Overall Survival Higher than FEC 50 [9]
FEC (vs. CMF) Premenopausal, node-positive Relapse-Free & Overall Survival Significant gains for FEC [13]

| This compound + Tamoxifen | Postmenopausal, node-positive, hormone receptor-positive | 5-Year Relapse-Free Survival | Significantly increased vs. Tamoxifen alone |[13] |

Table 2: Treatment of Metastatic Breast Cancer

Regimen Comparison Metric Result Source
FEC (vs. FAC - Doxorubicin-containing) Therapeutic Efficacy Therapeutically equivalent [13]

| This compound Monotherapy (vs. Doxorubicin Monotherapy) | Therapeutic Efficacy | Therapeutically equivalent |[9] |

Table 3: High-Dose this compound in Previously Treated Lymphoma

Dose Level Metric Result Source
120, 150, 180 mg/m² Overall Response Rate 58% (2 Complete, 9 Partial Responses) [14]
120, 150, 180 mg/m² Median Response Duration 5 months [14]

| 180 mg/m² | Dose-Limiting Toxicity | Lack of hematological recovery by day 21 |[14] |

Note: CMF = Cyclophosphamide, Methotrexate, Fluorouracil; FAC = Fluorouracil, Doxorubicin, Cyclophosphamide.

Experimental Protocols

The study of topoisomerase II poisons like this compound relies on specific in vitro assays to measure enzymatic activity and inhibition.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of topoisomerase II to resolve catenated (interlocked) DNA networks, a function unique to this class of enzymes.[4][5] Kinetoplast DNA (kDNA), a network of interlocked minicircles from trypanosomes, is the standard substrate.[4][5]

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, approximately 200 ng of kDNA substrate, and distilled water to a final volume of 20 µl (minus the enzyme volume).[5] Place tubes on ice.

  • Inhibitor Addition (Optional): Add the experimental agent (e.g., this compound) dissolved in an appropriate solvent. Include a solvent-only control.

  • Enzyme Addition: Add purified topoisomerase II enzyme or a nuclear cell extract to the reaction mixture.[4][5] For purified enzyme, 1-5 units is a typical starting point; for extracts, a range of 0.1 to 5.0 µg of total protein is recommended.[5]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[4][5]

  • Termination: Stop the reaction by adding 5 µl of 5x loading dye (containing a protein denaturant like SDS and a tracking dye).[4][5]

  • Electrophoresis: Load the samples onto a 0.8% - 1% agarose gel, with or without ethidium bromide.[4][15] Run the gel at 5-10 V/cm for 2-3 hours.[4]

  • Visualization: Stain the gel with ethidium bromide (if not already in the gel), destain with water, and visualize the DNA bands using a UV transilluminator.[4][5]

Interpretation:

  • No Enzyme/Inactive Enzyme: kDNA remains as a large, interlocked network that cannot enter the agarose gel and stays in the loading well.

  • Active Enzyme: Topoisomerase II decatenates the kDNA into individual minicircles (nicked or supercoiled), which migrate into the gel as distinct bands.[15]

  • With Inhibitor (e.g., this compound): The decatenation activity is reduced or abolished, resulting in less minicircle product and more kDNA remaining in the well, depending on the inhibitor concentration.

cluster_1 Topoisomerase II Decatenation Assay Workflow A 1. Prepare Reaction Mix (Buffer, kDNA Substrate) B 2. Add Test Compound (this compound or Control) A->B C 3. Add Topoisomerase II Enzyme B->C D 4. Incubate at 37°C (30 minutes) C->D E 5. Terminate Reaction (Add Stop/Loading Dye) D->E F 6. Agarose Gel Electrophoresis E->F G 7. Visualize DNA (UV Transilluminator) F->G

Fig. 2: Workflow for a DNA decatenation assay.
Topoisomerase II DNA Cleavage Assay

This assay is designed to detect the formation of the stabilized cleavage complex, the hallmark of a topoisomerase II poison.[16]

Methodology:

  • Reaction Setup: Incubate purified topoisomerase IIα enzyme with supercoiled plasmid DNA (e.g., pBR322) in a cleavage assay buffer.[16][17] The reaction is typically performed in a 30 µl volume.[16]

  • Drug Addition: Add the test compound (this compound) to the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.[16]

  • Denaturation: Add SDS (to a final concentration of ~0.2%) to denature the topoisomerase II enzyme. This traps the covalent bond between the enzyme and the DNA.

  • Proteolysis: Add Proteinase K and incubate for a further 30 minutes at 37-45°C to digest the enzyme, leaving a peptide covalently attached to the DNA ends.[16][17]

  • Termination and Loading: Stop the reaction and add loading dye.[16]

  • Electrophoresis: Electrophorese the samples on an agarose gel (e.g., 1.5%) containing ethidium bromide.[17]

  • Visualization: Visualize the DNA bands under UV light.[17]

Interpretation:

  • No Drug/Catalytic Inhibitor: The plasmid DNA will be mostly in its supercoiled form, with some relaxed forms if the enzyme has some relaxation activity.

  • With this compound (Poison): The stabilization of the cleavage complex, followed by denaturation and digestion of the enzyme, results in a linearized form of the plasmid DNA. The intensity of the linear DNA band is proportional to the amount of cleavage complex formed.

cluster_2 Topoisomerase II Cleavage Assay Workflow P1 1. Incubate Topo II Enzyme with Supercoiled Plasmid DNA P2 2. Add Test Compound (this compound) P1->P2 P3 3. Add SDS (Denatures Enzyme) P2->P3 P4 4. Add Proteinase K (Digests Enzyme) P3->P4 P5 5. Agarose Gel Electrophoresis P4->P5 P6 6. Visualize DNA Bands P5->P6 P7 Result: Linear DNA Band Indicates Cleavage Complex Formation P6->P7

Fig. 3: Workflow for a DNA cleavage assay.

Mechanisms of Resistance to this compound

The clinical efficacy of this compound can be limited by the development of drug resistance in cancer cells. Key mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), actively pump this compound out of the cell, reducing its intracellular concentration.[18]

  • Altered Topoisomerase II: Mutations in the TOP2A gene or decreased expression of the topoisomerase II enzyme can reduce the drug's target, thereby conferring resistance.

  • Enhanced Antioxidant Defenses: this compound can generate reactive oxygen species (ROS).[8] Resistant cells may exhibit increased activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which neutralize these damaging free radicals.[19]

  • Distinct Metabolic Adaptations: Studies have shown that resistance to different anthracyclines can be linked to specific metabolic dependencies. For instance, this compound resistance has been tied to enhanced mitochondrial bioenergetic capacity, whereas doxorubicin resistance is more linked to glutathione metabolism.[20]

Conclusion

This compound is a potent antineoplastic agent whose primary mechanism of action is the poisoning of DNA topoisomerase II. By intercalating into DNA and stabilizing the enzyme-DNA cleavage complex, it induces irreversible double-strand breaks that trigger apoptosis. Its clinical effectiveness, particularly in breast cancer, is well-documented, with dose-intensity being a critical factor for efficacy. Understanding the detailed molecular interactions, the methods used to assay its activity, and the mechanisms by which cancer cells evade its effects is crucial for optimizing its use in current therapeutic regimens and for the development of novel strategies to overcome drug resistance.

References

Role of Epirubicin in inducing apoptosis vs. necrosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanisms of Epirubicin-Induced Cell Death: Apoptosis vs. Necrosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a potent anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a variety of malignancies, including breast and gastric cancers.[1] Its cytotoxic efficacy stems from a multi-faceted mechanism of action that primarily involves DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2] These actions culminate in the induction of cell cycle arrest and, ultimately, cell death. This technical guide provides a comprehensive examination of the molecular pathways through which this compound induces the two main forms of cell death: apoptosis and necrosis. We will dissect the signaling cascades, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the core mechanisms to offer a clear and detailed understanding for research and drug development professionals.

Core Mechanisms of this compound Cytotoxicity

This compound's anti-cancer activity is initiated through several simultaneous actions at the molecular level:

  • DNA Intercalation: this compound's planar ring structure inserts itself between DNA base pairs, distorting the helical structure.[1][2] This physical disruption interferes with DNA replication and transcription processes, which are critical for rapidly dividing cancer cells.[1]

  • Topoisomerase II Inhibition: The drug stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for resolving DNA tangles during replication.[1][3] This leads to the accumulation of irreversible double-strand breaks, a potent trigger for cell death pathways.[1][2]

  • Generation of Reactive Oxygen Species (ROS): this compound undergoes redox cycling, a process that generates cytotoxic free radicals like superoxide anions and hydrogen peroxide.[1][4] This surge in ROS induces significant oxidative stress, leading to damage of cellular components including DNA, lipids, and proteins, further contributing to its cytotoxic effects.[1][5]

These primary insults trigger a cascade of downstream signaling events that commit the cell to either a programmed, orderly demise (apoptosis) or a more chaotic, inflammatory death (necrosis).

This compound-Induced Apoptosis: A Programmed Demise

Apoptosis is the predominant mode of cell death induced by this compound at therapeutic concentrations. This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][7]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis, primarily initiated by intracellular stress such as DNA damage and high ROS levels.[4][6]

  • Sensing and Signal Transduction: DNA damage activates sensor proteins, leading to the stabilization and activation of the p53 tumor suppressor protein.[4][8][9] Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family.[10][11]

  • Bcl-2 Family Regulation: this compound shifts the balance of Bcl-2 family proteins towards apoptosis. It causes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[6][7][12]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins, particularly Bax, translocate to the mitochondria and form pores in the outer mitochondrial membrane.[6][13] This disrupts the mitochondrial membrane potential (ΔΨm).[4][7]

  • Apoptosome Formation and Caspase Activation: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm.[6][14] Cytosolic cytochrome c binds to Apaf-1, leading to the assembly of the "apoptosome," which recruits and activates caspase-9.[6][7]

  • Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3, which orchestrates the systematic dismantling of the cell.[6][7][14]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria Epirubicin_Nuc This compound DNA_Damage DNA Double-Strand Breaks (Topoisomerase II Inhibition) Epirubicin_Nuc->DNA_Damage Inhibits p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Epirubicin_Cyto This compound ROS ROS Generation Epirubicin_Cyto->ROS Mito Mitochondrion ROS->Mito Damages Bax->Mito Promotes Permeability Bcl2->Mito Inhibits Permeability CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation (Apoptosome) CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by this compound.

The Extrinsic (Death Receptor) Pathway

This compound can also trigger apoptosis via the extrinsic pathway by influencing cell surface death receptors.[6][7]

  • Death Receptor Upregulation: Treatment with this compound can increase the expression of death receptors like Fas and their corresponding ligands (e.g., FasL) on the cell surface.[6][15]

  • DISC Formation: Ligand binding to the death receptor initiates the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), forming the Death-Inducing Signaling Complex (DISC).[6][7]

  • Initiator Caspase Activation: The DISC facilitates the dimerization and auto-activation of an initiator caspase, typically caspase-8.[6][16]

  • Execution Phase: Activated caspase-8 can then proceed via two routes:

    • Direct Activation: It can directly cleave and activate the effector caspase-3.[16]

    • Crosstalk with Intrinsic Pathway: It can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to promote Bax/Bak activation and cytochrome c release, thus amplifying the apoptotic signal through the intrinsic pathway.

Notably, studies have shown that this compound can enhance the apoptotic effects of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) by promoting the clustering of death receptors DR4 and DR5 in lipid rafts on the cell membrane.[16]

G This compound This compound FasL ↑ FasL Expression This compound->FasL FasR ↑ Fas Receptor Expression This compound->FasR DISC DISC Formation (Fas, FADD) FasL->DISC FasR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Bid Bid → tBid Casp8->Bid Apoptosis Apoptosis Casp3->Apoptosis Mito Intrinsic Pathway Amplification Bid->Mito Mito->Casp3

Caption: Extrinsic apoptotic pathway activated by this compound.

This compound-Induced Necrosis: Uncontrolled Cell Lysis

While apoptosis is the primary mechanism, this compound can induce necrosis, particularly at higher concentrations or under conditions of severe cellular stress.[5] Necrosis is a passive, unregulated form of cell death characterized by cell swelling, membrane rupture, and the release of intracellular contents, which can provoke an inflammatory response.

The primary driver of this compound-induced necrosis is overwhelming oxidative stress.[1] The massive generation of ROS can lead to:

  • Lipid Peroxidation: Extensive damage to lipids in the cell membrane, leading to a loss of membrane integrity.

  • Mitochondrial Collapse: Severe mitochondrial damage can deplete cellular ATP stores, preventing the energy-dependent process of apoptosis and forcing the cell into necrosis.

  • Secondary Necrosis: Cells that have undergone apoptosis but are not efficiently cleared by phagocytes will eventually undergo secondary necrosis, losing their membrane integrity.[17]

Quantitative Data Presentation

The cellular response to this compound is highly dependent on the cell type and drug concentration.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.

Cell LineCancer TypeIC50 ValueReference
U-87Glioblastoma6.3 µM[18]
SIM-A9Microglia1.0 µM[4]
4T1Breast Cancer5.0 µM[4]
MCF-7 WTBreast Cancer (Wild-Type)-[19]
MCF-7 EPI(R)Breast Cancer (Resistant)400-fold > WT[19]
MDA-MB-231Breast CancerVaries (see source)[20][21]
ZR75-1Breast CancerVaries (see source)[20][21]

Note: IC50 values can vary significantly based on experimental conditions (e.g., exposure time).

Table 2: this compound's Effect on Cell Death Modality

This table summarizes findings on the type of cell death induced by this compound.

Cell LineConcentrationTimeKey ObservationReference
MGC803 (Gastric)1.18 µg/ml (IC50)24 hMarked increase in apoptosis rate when combined with TRAIL.[16]
SIM-A9 (Microglia)CC50 (1.0 µM)24 hHigh levels of apoptosis detected.[4][8]
4T1 (Breast)CC50 (5.0 µM)24 hSignificant DNA degradation, a feature of apoptosis.[4]
Osteoblasts0.1 - 1.0 µM24 hApoptosis induced via both extrinsic and intrinsic pathways.[6][7]
MCF-7 (Breast)0.8 - 1.5 µM36 hNo significant increase in apoptotic rate was observed in one study, suggesting cell cycle arrest as the primary outcome at these conditions.[22]

Experimental Protocols

Accurate assessment of apoptosis versus necrosis is critical. Below are standardized methodologies for key assays.

Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Culture cells to the desired confluence and induce cell death with this compound for the specified time. Include negative (untreated) and positive controls.

    • Harvest cells (including supernatant for suspension cells) and wash twice with cold 1x PBS.

    • Centrifuge at 300-400 x g for 5-10 minutes and discard the supernatant.[23]

  • Staining:

    • Resuspend the cell pellet in 1x Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[24]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution (e.g., 100 µg/mL).[24][25]

  • Incubation & Analysis:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]

    • After incubation, add 400 µL of 1x Annexin-binding buffer to each tube.[24]

    • Analyze the samples by flow cytometry as soon as possible.

  • Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Primarily necrotic cells (rare).

Protocol: Colorimetric Caspase Activity Assay (Caspase-3, -8, -9)

This assay quantifies the activity of key apoptotic proteases.

  • Lysate Preparation:

    • Treat, harvest, and wash cells as described previously.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

  • Assay Reaction:

    • Determine the protein concentration of the lysate.

    • Add 50-100 µg of protein lysate to each well of a 96-well plate.

    • Add 2x Reaction Buffer containing DTT.

    • Add the appropriate 4mM caspase substrate (e.g., DEVD-pNA for Caspase-3, IETD-pNA for Caspase-8, LEHD-pNA for Caspase-9).

  • Incubation & Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase activity.

Protocol: Western Blot for Apoptotic Proteins

This technique measures the relative abundance of key proteins.

  • Protein Extraction & Quantification: Prepare cell lysates as described for the caspase assay. Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

G cluster_assays Parallel Assays cluster_results Data Analysis start Cancer Cell Culture treat Treat with this compound (Dose-Response & Time-Course) start->treat harvest Harvest Cells (Adherent + Supernatant) treat->harvest flow Flow Cytometry (Annexin V / PI Staining) harvest->flow western Western Blot (Bcl-2, Bax, Caspases) harvest->western caspase Caspase Activity Assay (Colorimetric) harvest->caspase ros ROS & Mito Potential (Fluorescent Probes) harvest->ros res_flow Quantify Apoptosis vs. Necrosis flow->res_flow res_western Protein Expression Changes western->res_western res_caspase Enzymatic Activity Levels caspase->res_caspase res_ros Measure Oxidative Stress ros->res_ros

Caption: Experimental workflow for assessing this compound-induced cell death.

Conclusion

This compound is a powerful cytotoxic agent that primarily induces apoptosis in cancer cells through the coordinated activation of both the intrinsic and extrinsic pathways. The process is initiated by DNA damage, topoisomerase II inhibition, and the generation of ROS, which converge on mitochondria and death receptor signaling cascades to activate the caspase family of proteases. While apoptosis is the dominant outcome, high drug concentrations or overwhelming oxidative stress can shift the balance towards necrotic cell death. A thorough understanding of these distinct, yet interconnected, cell death mechanisms is paramount for optimizing therapeutic strategies, overcoming drug resistance, and developing novel combination therapies in oncology.

References

Epirubicin's Impact on Cell Cycle Progression in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which the anthracycline chemotherapeutic agent, epirubicin, modulates cell cycle progression in cancer cells. This compound is a cornerstone of many chemotherapy regimens, and its efficacy is intrinsically linked to its ability to induce cell cycle arrest and apoptosis. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its effects, and detailed experimental protocols for studying its impact.

Core Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted approach. Its primary mechanism involves the inhibition of DNA topoisomerase II.[1] By intercalating into DNA strands, this compound stabilizes the topoisomerase II-DNA complex, which prevents the re-ligation of DNA strands following double-strand breaks.[1] This leads to the accumulation of DNA damage, which in turn activates cell cycle checkpoints.[2] this compound's activity is not cell cycle phase-specific, but it demonstrates maximal cell kill in the S and G2 phases.[3]

Data Presentation: Quantitative Effects of this compound on Cell Cycle Distribution

The following tables summarize the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.

Cell LineCancer TypeThis compound ConcentrationTreatment Duration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
MCF-7Breast Cancer0.8 µM48 hoursIncreased (statistically significant)Not specifiedNot specified[4]
MCF-7Breast Cancer1.5 µM48 hoursIncreased (statistically significant)Not specifiedNot specified[4]
T47DBreast CancerNot specifiedNot specifiedIncreasedNot specifiedNot specified[4]
SK-BR-3Breast Cancer50 nM24 hoursNo significant changeBlocked in late SBlocked in G2[3]
Ovarian Somatic CellsOvarian0.5 µM24 hoursNot specifiedNot specifiedNot specified[5]
PC-3Prostate CancerNot specified72 hoursNot specifiedNot specifiedG2/M arrest observed[6]

Signaling Pathways

This compound-induced cell cycle arrest is primarily mediated by two key signaling pathways: the p53-p21 pathway leading to G1 arrest and the ATM/ATR-Chk1/Chk2 pathway leading to G2/M arrest.

G1 Arrest Signaling Pathway

In cancer cells with wild-type p53, DNA damage induced by this compound can lead to the activation of the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates the expression of p21WAF1/CIP1, a cyclin-dependent kinase (CDK) inhibitor. p21 then binds to and inhibits the activity of cyclin E/CDK2 and cyclin D/CDK4/6 complexes, which are essential for the G1/S transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for S phase entry and leading to a G1 phase arrest.

G1_Arrest_Pathway This compound This compound Topoisomerase_II Topoisomerase II Inhibition This compound->Topoisomerase_II DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Cyclin_CDK Cyclin D/CDK4/6 & Cyclin E/CDK2 Inhibition p21->Cyclin_CDK Rb_E2F Rb-E2F Complex Stabilization Cyclin_CDK->Rb_E2F G1_Arrest G1 Phase Arrest Rb_E2F->G1_Arrest

This compound-induced G1 cell cycle arrest pathway.

G2/M Arrest Signaling Pathway

The accumulation of DNA double-strand breaks caused by this compound's inhibition of topoisomerase II activates the DNA damage response (DDR) pathway. The sensor proteins ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the sites of DNA damage and activated.[7] These kinases then phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively.[8] Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases.[7] Inactivated Cdc25 is unable to remove the inhibitory phosphates from Cyclin B1/Cdc2 (CDK1) complexes. The persistence of inhibitory phosphorylation on Cdc2 prevents its activation and the subsequent entry into mitosis, resulting in a G2/M phase arrest.[3]

G2M_Arrest_Pathway This compound This compound Topoisomerase_II Topoisomerase II Inhibition This compound->Topoisomerase_II DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatase Inhibition Chk1_Chk2->Cdc25 CyclinB1_Cdc2 Cyclin B1/Cdc2 (CDK1) Remains Inactive Cdc25->CyclinB1_Cdc2 |--- G2M_Arrest G2/M Phase Arrest CyclinB1_Cdc2->G2M_Arrest

This compound-induced G2/M cell cycle arrest pathway.

Experimental Protocols

Cell Synchronization (Double Thymidine Block)

To study the effects of this compound on specific phases of the cell cycle, synchronization of the cell population is often necessary. The double thymidine block method is commonly used to arrest cells at the G1/S boundary.

  • First Thymidine Block: Culture cells to 30-40% confluency. Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.

  • Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS), and add fresh complete medium. Incubate for 9-10 hours.

  • Second Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 15-17 hours.

  • Release into Synchronized Cycle: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh complete medium. Cells will now progress through the cell cycle in a synchronized manner. Samples can be collected at various time points for analysis of different cell cycle phases.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique to quantify the percentage of cells in different phases of the cell cycle based on their DNA content.

  • Cell Preparation:

    • Culture cells to the desired density and treat with this compound at various concentrations and for different durations.

    • Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

Western blotting is used to detect the expression levels of key cell cycle regulatory proteins, such as Cyclin B1 and Cdc2, following this compound treatment.

  • Protein Extraction:

    • After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Cyclin B1 (e.g., 1:1000 dilution) and Cdc2 (e.g., 1:1000 dilution) overnight at 4°C.[9]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Experimental Workflow for Investigating this compound's Effect on Cell Cycle

The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on the cell cycle of a cancer cell line.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Select Cancer Cell Line Cell_Culture Cell Culture & Seeding Start->Cell_Culture Synchronization Cell Synchronization (Optional) e.g., Double Thymidine Block Cell_Culture->Synchronization Epirubicin_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Epirubicin_Treatment Synchronization->Epirubicin_Treatment Harvesting Harvest Cells Epirubicin_Treatment->Harvesting Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Harvesting->Flow_Cytometry Western_Blot Western Blotting (Cyclin B1, Cdc2, etc.) Harvesting->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Harvesting->Viability_Assay Data_Analysis Data Analysis & Interpretation Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Typical experimental workflow for studying this compound's effects.

References

An In-depth Technical Guide to the Genotoxicity of Epirubicin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epirubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a variety of cancers, including breast and gastric cancers. Its therapeutic efficacy is intrinsically linked to its ability to induce DNA damage in rapidly proliferating cancer cells. However, this same mechanism raises significant concerns regarding its genotoxicity in non-tumor cells, which can lead to severe side effects and an increased risk of secondary malignancies. This technical guide provides a comprehensive investigation into the genotoxicity of this compound and its derivatives. It details the molecular mechanisms of action, presents standardized experimental protocols for genotoxicity assessment, summarizes key quantitative data from preclinical studies, and visualizes the critical signaling pathways and experimental workflows involved.

Mechanisms of this compound-Induced Genotoxicity

This compound exerts its cytotoxic and genotoxic effects through a multi-faceted approach, primarily targeting the nuclear DNA of cells. The core mechanisms are interconnected and collectively contribute to significant genetic instability.

  • Inhibition of Topoisomerase II: this compound's primary mechanism involves poisoning DNA topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][2][3] The drug intercalates into DNA and stabilizes the transient topoisomerase II-DNA covalent complex, which prevents the enzyme from re-ligating the DNA strands after creating double-strand breaks (DSBs).[1][3][4] The accumulation of these irreversible DSBs triggers DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis.[3]

  • DNA Intercalation: The planar ring structure of this compound allows it to slip between the base pairs of the DNA double helix.[3][4] This intercalation physically distorts the DNA structure, interfering with the processes of DNA replication and RNA transcription, thereby inhibiting the synthesis of essential macromolecules.[3]

  • Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, a process that generates cytotoxic free radicals, such as superoxide anions and hydrogen peroxide.[3] These reactive oxygen species (ROS) induce oxidative stress, leading to damage of cellular components, including lipids, proteins, and DNA.[3][5] Oxidative DNA damage manifests as base modifications and single-strand breaks, further contributing to the drug's genotoxic profile.[6]

  • Clastogenic and Aneugenic Effects: The consequence of this compound's interaction with DNA is the induction of both structural and numerical chromosomal aberrations.

    • Clastogenicity: The drug's ability to cause DSBs results in chromosome breakage.[7]

    • Aneugenicity: By interfering with topoisomerase II, which is crucial for the proper segregation of sister chromatids during mitosis, this compound can lead to chromosome missegregation, resulting in daughter cells with an abnormal number of chromosomes (aneuploidy).[1][7]

Quantitative Genotoxicity Data

The following tables summarize quantitative data from various preclinical studies assessing the genotoxicity of this compound.

Table 1: In Vivo Micronucleus Assay with this compound in Mouse Bone Marrow

Dose (mg/kg) Frequency of Micronucleated Polychromatic Erythrocytes (MNPCEs) PCE/NCE Ratio Cytotoxicity Reference
3 Significant increase vs. control Not specified Not specified [1]
4 Significant increase vs. control Significant decrease Cytotoxic [2][8]
6 Peak increase vs. control Significant decrease Cytotoxic [1][2][8]
8 Significant increase (lower than 6 mg/kg) Significant decrease Cytotoxic [2][8]
10 Significant increase (lower than 6 & 8 mg/kg) Significant decrease Highly Cytotoxic [2][8]
12 Significant increase (lower than 6 mg/kg) Significant decrease Highly Cytotoxic [1]

Note: PCE/NCE (Polychromatic Erythrocyte/Normochromatic Erythrocyte) ratio is an indicator of bone marrow proliferation; a decrease signifies cytotoxicity.

Table 2: In Vitro Genotoxicity of Anthracyclines

Assay Drug Cell Type Observation Reference
Chromosomal Aberration This compound Chinese Hamster Cells Induction of structural and numerical aberrations [1]
Chromosomal Aberration Doxorubicin, Idarubicin Human Lymphocytes Dose-dependent increase in aberrations (breaks, deletions, exchanges) [7]
Micronucleus Assay Doxorubicin, Idarubicin Human Lymphocytes Statistically significant, dose-dependent increase in micronucleus frequency [7]
γ-H2AX Quantification This compound, Doxorubicin HepG2 Cells Induced almost the same level of γ-H2AX at equimolar concentrations [9]

Note: γ-H2AX is a biomarker for DNA double-strand breaks.

Experimental Protocols for Genotoxicity Assessment

Standardized assays are crucial for evaluating the genotoxic potential of this compound derivatives.

Micronucleus Assay (In Vivo)

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Objective: To assess the clastogenic and aneugenic potential of a test compound in the bone marrow erythrocytes of mice.

  • Animal Model: Swiss albino mice are commonly used.[2][10]

  • Procedure:

    • Dosing: Administer the test compound (e.g., this compound at doses of 4, 6, 8, and 10 mg/kg) via intraperitoneal injection. A negative control (vehicle) and a positive control (known mutagen) are run in parallel.[2][8][10]

    • Sample Collection: Sacrifice animals at various time points after treatment (e.g., 18, 24, 36, and 48 hours) to capture the peak of micronuclei formation.[10]

    • Cell Harvesting: Aspirate bone marrow from the femurs using fetal calf serum.[10]

    • Slide Preparation: Centrifuge the cell suspension, resuspend the pellet, and prepare smears on clean glass slides.[10]

    • Staining: Air-dry the slides and stain with a solution such as May-Gruenwald followed by Giemsa to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.[10]

    • Scoring: Using a light microscope, score at least 1000 PCEs per animal for the presence of micronuclei. Simultaneously, determine the ratio of PCEs to NCEs to assess bone marrow cytotoxicity.[10]

    • Data Analysis: Compare the frequency of MNPCEs in treated groups to the negative control group using appropriate statistical tests. A significant increase indicates genotoxicity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells.

  • Objective: To quantify DNA damage in cells exposed to a test compound.

  • Procedure:

    • Cell Preparation: Treat the chosen cells (e.g., human lymphocytes, sperm, or a specific cell line) with the this compound derivative at various concentrations and for defined periods.[11]

    • Slide Preparation: Embed the cell suspension in low-melting-point agarose and layer it onto a pre-coated microscope slide.

    • Lysis: Immerse the slides in a high-salt lysis buffer to dissolve cellular and nuclear membranes, leaving the DNA supercoils (nucleoids).

    • Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.

    • Electrophoresis: Apply an electric field. DNA fragments, being negatively charged, migrate from the nucleoid towards the anode. The more damage, the more DNA migrates, forming a "comet tail".[11]

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

    • Visualization and Analysis: Examine the slides using a fluorescence microscope. Use imaging software to quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.[12]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to evaluate a compound's potential to induce gene mutations (mutagenicity).

  • Objective: To determine if a test compound can cause reverse mutations in histidine-auxotrophic strains of Salmonella typhimurium.[13][14]

  • Procedure:

    • Strain Selection: Use several bacterial strains (e.g., TA98, TA100, TA1535, TA1537) which are sensitive to different types of mutagens (frameshift vs. base-pair substitution).[15][16]

    • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix), to detect mutagens that require metabolic conversion.[13][15]

    • Exposure: In a test tube, combine the bacterial tester strain, the test compound at several concentrations, and either the S9 mix or a buffer.[13]

    • Plating: Add the mixture to a molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be expressed) and pour it onto a minimal glucose agar plate.[14]

    • Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

    • Scoring: Count the number of visible revertant colonies on each plate. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to form colonies.

    • Data Analysis: A dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control indicates a mutagenic compound.

Signaling Pathways and Visualizations

DNA Damage Response (DDR) Pathway

This compound-induced double-strand breaks activate a complex signaling network known as the DNA Damage Response (DDR). This pathway coordinates DNA repair, cell cycle arrest, and, if necessary, apoptosis.

DNA_Damage_Response cluster_nucleus Nucleus cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effectors & Outcomes This compound This compound DNA Nuclear DNA This compound->DNA Intercalates & Poisons Topo II DSB Double-Strand Breaks (DSBs) DNA->DSB MRN MRN Complex DSB->MRN Recruits ATM ATM Kinase MRN->ATM Activates CHK2 CHK2 Kinase ATM->CHK2 Phosphorylates p53 p53 ATM->p53 Phosphorylates Repair DNA Repair (NHEJ / HR) ATM->Repair Initiates CHK2->p53 Stabilizes Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK2->Arrest Induces p53->Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Caption: this compound-induced DNA Damage Response (DDR) pathway.

Experimental Workflow Visualizations

Micronucleus_Assay_Workflow start Start: In Vivo Model (Mouse) dosing 1. Dosing (this compound Derivative) start->dosing sampling 2. Bone Marrow Sampling (24-48h post-treatment) dosing->sampling smear 3. Slide Preparation (Smear and Fix) sampling->smear stain 4. Staining (e.g., Giemsa) smear->stain score 5. Microscopic Analysis (Score MNPCEs & PCE/NCE Ratio) stain->score end End: Genotoxicity & Cytotoxicity Data score->end

Caption: Workflow for the In Vivo Micronucleus Assay.

Comet_Assay_Workflow start Start: Cell Culture treatment 1. Treat Cells with Compound start->treatment embedding 2. Embed Cells in Agarose treatment->embedding lysis 3. Cell Lysis embedding->lysis electrophoresis 4. Alkaline Electrophoresis lysis->electrophoresis staining 5. DNA Staining electrophoresis->staining analysis 6. Fluorescence Microscopy & Analysis (Measure Tail Moment) staining->analysis end End: DNA Damage Quantification analysis->end Ames_Test_Workflow start Start: His- Salmonella Strain mix 1. Mix Bacteria, Compound, & S9 Mix (optional) start->mix plate 2. Plate on Histidine-Deficient Agar mix->plate incubate 3. Incubate at 37°C for 48h plate->incubate count 4. Count Revertant Colonies incubate->count end End: Mutagenicity Assessment count->end

References

Methodological & Application

Application Notes and Protocols: Epirubicin Treatment in 3D Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayers.[1][2] This increased physiological relevance is crucial for preclinical drug screening and understanding mechanisms of drug resistance. Epirubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent for various cancers, including breast and ovarian cancer.[3][4] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of cytotoxic free radicals, ultimately leading to the inhibition of DNA and RNA synthesis and cell death.[3][5][6]

This document provides a detailed protocol for the treatment of 3D cancer cell spheroids with this compound, outlining methods for spheroid formation, drug administration, and subsequent analysis of cell viability and treatment efficacy.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects through a multi-faceted attack on cancer cells. It intercalates into the DNA strands, distorting the helical structure and thereby inhibiting DNA and RNA synthesis.[3][6] A critical aspect of its function is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. By stabilizing the complex between topoisomerase II and DNA, this compound leads to irreversible DNA strand breaks.[3][6] Furthermore, this compound can generate reactive oxygen species (ROS), which cause damage to DNA, proteins, and cell membranes.[6]

Epirubicin_Mechanism cluster_dna_damage DNA Damage & Replication Stress This compound This compound DNA Nuclear DNA This compound->DNA Intercalation Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) This compound->ROS Generation DNA_Intercalation DNA Helix Distortion DNA->DNA_Intercalation DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_II->DNA_Strand_Breaks Cell_Death Apoptosis / Cell Death ROS->Cell_Death Oxidative Stress DNA_Synthesis_Inhibition Inhibition of DNA & RNA Synthesis DNA_Intercalation->DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition->Cell_Death DNA_Strand_Breaks->Cell_Death

Caption: Mechanism of action of this compound leading to cancer cell death.

Experimental Protocols

Protocol 1: Cancer Cell Spheroid Formation

This protocol describes the generation of uniform cancer cell spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well or 384-well ULA round-bottom plates

  • Hemocytometer or automated cell counter

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture cancer cells in standard tissue culture flasks to 70-80% confluency.[7]

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate until cells detach.

  • Neutralize trypsin with complete culture medium and collect the cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

  • Determine the cell concentration and viability using a hemocytometer and trypan blue staining. Cell viability should be >90%.[7][8]

  • Dilute the cell suspension to the desired seeding density. The optimal seeding density depends on the cell line and should be determined empirically (typically ranging from 1,000 to 10,000 cells per well for a 96-well plate).[9]

  • Carefully dispense the cell suspension into the wells of the ULA plate. Avoid touching the bottom of the wells with the pipette tip.[7]

  • Centrifuge the plate at a low speed (e.g., 250 x g for 5-10 minutes) to facilitate cell aggregation at the bottom of the wells.[10]

  • Incubate the plate in a humidified incubator. Spheroid formation can take from 24 hours to several days, depending on the cell line.[7][10]

  • Monitor spheroid formation daily using a light microscope.

Protocol 2: this compound Treatment of 3D Spheroids

This protocol outlines the procedure for treating pre-formed spheroids with this compound.

Materials:

  • Pre-formed cancer cell spheroids in ULA plates

  • This compound hydrochloride

  • Complete cell culture medium

  • Serological pipettes and multichannel pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and store it according to the manufacturer's instructions.

  • On the day of the experiment, prepare a series of this compound dilutions in complete culture medium to achieve the desired final concentrations.

  • Carefully remove approximately half of the culture medium from each well containing a spheroid. Be cautious not to aspirate the spheroids.

  • Gently add an equal volume of the this compound-containing medium (or fresh medium for untreated controls) to each well.

  • Return the plate to the humidified incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Proceed with downstream analysis, such as viability assays or imaging.

Experimental_Workflow cluster_analysis Endpoint Analysis Start Start: 2D Cell Culture Spheroid_Formation Spheroid Formation (Ultra-Low Attachment Plate) Start->Spheroid_Formation Epirubicin_Treatment This compound Treatment (Dose-Response) Spheroid_Formation->Epirubicin_Treatment Analysis Downstream Analysis Epirubicin_Treatment->Analysis Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo 3D) Analysis->Viability_Assay Imaging Live/Dead Imaging (e.g., Calcein-AM/PI) Analysis->Imaging Size_Morphology Spheroid Size & Morphology Analysis Analysis->Size_Morphology

Caption: Experimental workflow for this compound treatment of 3D spheroids.

Protocol 3: Cell Viability Assessment (ATP Assay)

This protocol describes the use of a luminescent ATP-based assay (e.g., CellTiter-Glo® 3D) to determine cell viability in spheroids.

Materials:

  • This compound-treated spheroids in ULA plates

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Opaque-walled multiwell plates suitable for luminescence reading

  • Plate shaker

  • Luminometer

Procedure:

  • Remove the ULA plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Carefully transfer the spheroids and a portion of the surrounding medium to an opaque-walled plate.

  • Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.

  • Add a volume of the reagent equal to the volume of medium in each well.[9]

  • Place the plate on a plate shaker for 5 minutes to induce cell lysis.[9]

  • Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[9][11]

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage relative to the untreated control spheroids.

Protocol 4: Live/Dead Staining and Imaging

This protocol allows for the visualization of viable and dead cells within the spheroid structure.

Materials:

  • This compound-treated spheroids in ULA plates

  • Live/Dead staining solution (e.g., Calcein-AM and Propidium Iodide (PI) in PBS)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Prepare a working solution of Calcein-AM (stains live cells green) and PI (stains dead cells red) in PBS or culture medium.

  • Carefully remove a portion of the medium from the wells and replace it with the staining solution.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Image the spheroids using a fluorescence microscope with appropriate filters for green and red fluorescence.

  • Acquire images, potentially as Z-stacks, to visualize the distribution of live and dead cells throughout the spheroid.[8]

Data Presentation

Table 1: Comparative IC50 Values of this compound in 2D vs. 3D Cell Cultures
Cell LineCulture ConditionThis compound IC50 (µM)Reference
TNBC Cell Lines 2DGenerally lower[1]
3DSignificantly higher[1]
Breast Cancer Cell Lines 2DLower[12]
(MCF-7, MDA-MB-231, BT-474)3DHigher (cell line dependent)[12]

Note: Specific IC50 values can vary significantly based on the cell line, spheroid size, treatment duration, and viability assay used. Studies consistently show that cells grown in 3D cultures exhibit increased resistance to chemotherapeutic agents, including this compound, as reflected by higher IC50 values compared to 2D cultures.[1][12]

Table 2: Spheroid Metrics for Efficacy Assessment
MetricDescriptionMethod of Measurement
Spheroid Diameter/Volume Change in spheroid size over the course of treatment.Brightfield microscopy and image analysis software.
Spheroid Circularity A measure of the roundness of the spheroid, which can indicate disintegration.Image analysis software.
Viable Cell Area The area within the spheroid stained by viability dyes (e.g., Calcein-AM).Fluorescence microscopy and image analysis.
Dead Cell Area The area within the spheroid stained by cell death markers (e.g., Propidium Iodide).Fluorescence microscopy and image analysis.

Signaling Pathways in 3D Culture and this compound Treatment

The transition from 2D to 3D culture can significantly alter intracellular signaling pathways, contributing to changes in drug sensitivity. For instance, some studies report a shift from PI3K/AKT to MAPK signaling in 3D cultures of breast cancer cells.[13] this compound treatment itself can modulate various signaling cascades. One study has suggested that this compound may enhance the anti-cancer effects of radiation by downregulating the JAK/STAT1 pathway in hepatocellular carcinoma.[14] Understanding these alterations is key to interpreting drug responses in 3D models.

Signaling_Pathways cluster_3d_culture 3D Culture Environment cluster_epirubicin_effect This compound Effect Culture_3D 3D Cell Culture PI3K_AKT PI3K/AKT Pathway Culture_3D->PI3K_AKT Reduced Activity MAPK MAPK Pathway Culture_3D->MAPK Increased Activity Drug_Resistance Altered Drug Sensitivity (e.g., Resistance) PI3K_AKT->Drug_Resistance MAPK->Drug_Resistance This compound This compound JAK_STAT1 JAK/STAT1 Pathway This compound->JAK_STAT1 Downregulation Apoptosis Apoptosis & Anti-Proliferation JAK_STAT1->Apoptosis

Caption: Altered signaling pathways in 3D culture and with this compound treatment.

Conclusion

The protocols and data presented here provide a framework for researchers to effectively utilize 3D spheroid models for the evaluation of this compound's anti-cancer activity. By adopting these more physiologically relevant models, scientists can gain deeper insights into drug efficacy, resistance mechanisms, and the complex interplay between cancer cells and their microenvironment, ultimately contributing to the development of more effective cancer therapies.

References

Application Notes and Protocols for High-Content Screening of Epirubicin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing High-Content Screening (HCS) to quantitatively assess the efficacy of Epirubicin. This compound, an anthracycline antibiotic, is a widely used chemotherapeutic agent that exerts its cytotoxic effects primarily through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2] HCS allows for the simultaneous measurement of multiple phenotypic changes in individual cells, providing a detailed and quantitative understanding of a drug's mechanism of action.

This compound's Mechanism of Action: A Multi-faceted Approach to Cancer Cell Death

This compound's primary mechanisms of action include:

  • DNA Intercalation: this compound inserts itself between DNA base pairs, distorting the double helix structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA unwinding, which leads to the accumulation of DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and lipids.

These actions collectively trigger cellular stress responses, culminating in cell cycle arrest, typically at the G0/G1 or G2/M phases, and the induction of apoptosis.[1][3]

Signaling Pathway of this compound-Induced Cell Death

The following diagram illustrates the key signaling events initiated by this compound, leading to apoptosis.

Epirubicin_Signaling_Pathway This compound This compound DNA Nuclear DNA This compound->DNA Intercalation TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) This compound->ROS Generation DNA_Damage DNA Double-Strand Breaks (γH2AX, 53BP1 foci) DNA->DNA_Damage TopoisomeraseII->DNA_Damage ROS->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax CellCycleArrest Cell Cycle Arrest (G0/G1, G2/M) p21->CellCycleArrest Mitochondria Mitochondrial Dysfunction Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced DNA damage activates ATM/ATR, leading to p53-mediated cell cycle arrest and apoptosis.

High-Content Screening Experimental Workflow

The following diagram outlines the general workflow for a multiplexed HCS assay to evaluate this compound's efficacy.

HCS_Workflow start Start seed_cells Seed Cells in Microplate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate stain_cells Stain with Fluorescent Dyes/Antibodies incubate->stain_cells acquire_images Acquire Images (High-Content Imager) stain_cells->acquire_images analyze_images Image Analysis and Feature Extraction acquire_images->analyze_images data_quantification Data Quantification and Visualization analyze_images->data_quantification end End data_quantification->end

Caption: A streamlined workflow for HCS-based analysis of this compound's effects on cancer cells.

Detailed Protocols

Protocol 1: Multiplexed HCS Assay for Cell Viability, Apoptosis, and DNA Damage

This protocol enables the simultaneous quantification of cell number, apoptosis induction (via cleaved caspase-3), and DNA double-strand breaks (via γH2AX foci formation).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • This compound hydrochloride

  • 384-well, black, clear-bottom microplates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-cleaved caspase-3, Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Secondary antibodies: Alexa Fluor 488-conjugated goat anti-rabbit IgG, Alexa Fluor 568-conjugated goat anti-mouse IgG

  • Hoechst 33342 nuclear stain

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells into a 384-well microplate at a density that ensures they are in a logarithmic growth phase and will be sub-confluent at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the different concentrations of this compound to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Fixation and Permeabilization:

    • Gently aspirate the medium and wash the cells once with PBS.

    • Fix the cells by adding 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 for 10 minutes at room temperature.

    • Wash twice with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with a cocktail of primary antibodies (anti-cleaved caspase-3 and anti-γH2AX) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a cocktail of corresponding Alexa Fluor-conjugated secondary antibodies and Hoechst 33342 diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Add PBS to the wells for imaging.

  • Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue), Alexa Fluor 488 (green), and Alexa Fluor 568 (red).

  • Image Analysis: Use image analysis software to:

    • Identify nuclei based on the Hoechst 33342 signal.

    • Quantify the number of cells per well (cell viability).

    • Measure the mean fluorescence intensity of cleaved caspase-3 in the cytoplasm of each cell (apoptosis).

    • Identify and count the number of γH2AX foci within each nucleus (DNA damage).

Protocol 2: HCS Assay for Cell Cycle Analysis

This protocol allows for the quantification of cell cycle distribution based on DNA content.

Materials:

  • Same as Protocol 1, excluding antibodies.

  • Propidium Iodide (PI) staining solution with RNase A.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Cell Fixation:

    • Aspirate the medium and wash with PBS.

    • Fix the cells with ice-cold 70% ethanol for at least 1 hour at -20°C.

  • Staining:

    • Wash the cells twice with PBS.

    • Add PI/RNase A staining solution to each well and incubate for 30 minutes at room temperature in the dark.

  • Image Acquisition: Acquire images using a high-content imager with appropriate filter sets for PI.

  • Image Analysis:

    • Identify nuclei and measure the integrated nuclear intensity of the PI signal for each cell.

    • Generate a histogram of the integrated nuclear intensity to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Quantitative data from HCS assays should be summarized in tables for clear comparison of dose-dependent effects of this compound.

Table 1: this compound-Induced Changes in Cell Viability, Apoptosis, and DNA Damage

This compound (µM)Cell Count (% of Control)Apoptotic Cells (%)Average γH2AX Foci per Nucleus
0 (Control)100 ± 5.23.1 ± 0.81.2 ± 0.3
0.185.3 ± 4.112.5 ± 2.18.7 ± 1.5
0.552.1 ± 3.535.8 ± 3.925.4 ± 3.1
1.028.7 ± 2.968.2 ± 5.642.1 ± 4.5
5.010.4 ± 1.885.1 ± 6.255.8 ± 5.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: this compound-Induced Cell Cycle Arrest

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 3.128.4 ± 2.516.4 ± 1.9
0.165.8 ± 4.220.1 ± 2.114.1 ± 1.8
0.540.1 ± 3.815.5 ± 1.944.4 ± 4.1
1.035.7 ± 3.210.2 ± 1.554.1 ± 4.8
5.030.5 ± 2.98.1 ± 1.261.4 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments. Note that in some cell lines, this compound can cause a G0/G1 arrest.[1]

Logical Relationship Diagram for Multiplexed HCS Data Analysis

The following diagram illustrates the logical connections between the different parameters measured in the multiplexed HCS assay.

HCS_Data_Logic This compound This compound Treatment DNA_Damage Increased γH2AX foci This compound->DNA_Damage Apoptosis Increased Cleaved Caspase-3 DNA_Damage->Apoptosis CellCycle Cell Cycle Arrest (G2/M) DNA_Damage->CellCycle Viability Decreased Cell Count Apoptosis->Viability CellCycle->Viability

Caption: Interplay of cellular events measured by HCS following this compound treatment.

By employing these high-content screening assays, researchers can obtain detailed, quantitative data on the cellular effects of this compound, facilitating a deeper understanding of its efficacy and mechanism of action in different cancer models. This information is crucial for both basic research and the development of more effective cancer therapies.

References

Application Notes and Protocols for In Vivo Imaging of Epirubicin Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for non-invasively tracking the biodistribution of Epirubicin, a potent anthracycline chemotherapeutic agent, in preclinical models. Understanding the in vivo fate of this compound is critical for optimizing drug delivery, enhancing therapeutic efficacy, and minimizing off-target toxicity, particularly cardiotoxicity. The following sections detail two primary imaging modalities: Single Photon Emission Computed Tomography (SPECT) and Fluorescence Imaging, leveraging either radiolabeled this compound or its intrinsic fluorescence.

Introduction to In Vivo this compound Imaging

This compound is a cornerstone of various chemotherapy regimens, primarily for breast and ovarian cancers. Its therapeutic action is mainly attributed to its ability to intercalate with DNA, generate reactive oxygen species, and inhibit topoisomerase II, ultimately leading to cancer cell death[1][2][3][4]. However, its clinical utility is often limited by dose-dependent cardiotoxicity[5][6][7]. In vivo imaging techniques offer a powerful approach to visualize and quantify the distribution of this compound throughout the body, providing crucial insights into its accumulation in tumors versus healthy tissues like the heart. This allows for the development of targeted drug delivery systems and strategies to mitigate adverse effects.

Single Photon Emission Computed Tomography (SPECT) Imaging of ⁹⁹ᵐTc-Epirubicin

SPECT is a highly sensitive nuclear imaging technique that enables three-dimensional visualization of a radiolabeled tracer in vivo. By chelating this compound with a gamma-emitting radionuclide like Technetium-99m (⁹⁹ᵐTc), its biodistribution can be quantitatively assessed over time.

Quantitative Data Summary

The following table summarizes representative quantitative data from biodistribution studies of ⁹⁹ᵐTc-Epirubicin in murine models. Data is presented as the percentage of injected dose per gram of tissue (%ID/g).

Organ/Tissue%ID/g at 1-hour post-injection (Mean ± SD)%ID/g at 4-hours post-injection (Mean ± SD)Reference
Tumor 3.58 ± 0.262.15 ± 0.18[8]
Blood 5.12 ± 0.451.89 ± 0.21[8]
Heart 1.21 ± 0.150.85 ± 0.11[8]
Liver 15.23 ± 1.8910.54 ± 1.32[8]
Kidneys 8.98 ± 1.025.67 ± 0.78[8]
Lungs 2.54 ± 0.311.43 ± 0.19[8]
Spleen 1.89 ± 0.241.12 ± 0.15[8]
Muscle 0.87 ± 0.110.54 ± 0.08[8]
Experimental Protocol: SPECT Imaging of ⁹⁹ᵐTc-Epirubicin

This protocol outlines the key steps for radiolabeling this compound with ⁹⁹ᵐTc and performing in vivo SPECT imaging in a tumor-bearing mouse model.

Materials:

  • This compound Hydrochloride

  • Sodium pertechnetate (Na⁹⁹ᵐTcO₄)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ascorbic acid

  • 0.9% Saline solution

  • Syringes and needles

  • SPECT/CT scanner

  • Anesthesia system (e.g., isoflurane)

  • Tumor-bearing mice (e.g., with subcutaneously implanted breast cancer cells)

Protocol:

  • Radiolabeling of this compound with ⁹⁹ᵐTc:

    • Dissolve 0.3 mg of this compound in 1 ml of 0.9% saline.

    • In a sterile vial, add 13 µg of SnCl₂·2H₂O (as a reducing agent) to the this compound solution.

    • Add a small amount of ascorbic acid as a stabilizing agent.

    • Introduce approximately 370 MBq of Na⁹⁹ᵐTcO₄ to the vial.

    • Adjust the pH of the solution to 7.0.

    • Incubate the mixture at room temperature for 15 minutes[8].

    • Determine the radiochemical purity using thin-layer chromatography (TLC). A purity of >95% is desirable.

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Place the mouse on the imaging bed of the SPECT/CT scanner and maintain anesthesia throughout the imaging procedure.

    • Monitor the animal's vital signs (respiration, temperature) during the experiment.

  • Image Acquisition:

    • Administer the prepared ⁹⁹ᵐTc-Epirubicin solution (typically 100-200 µL, corresponding to ~18.5-37 MBq) via intravenous tail vein injection.

    • Acquire whole-body SPECT images at predefined time points (e.g., 1, 4, and 24 hours post-injection).

    • SPECT acquisition parameters should be optimized for ⁹⁹ᵐTc, typically using a low-energy, high-resolution collimator and an energy window centered at 140 keV.

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis and Quantification:

    • Reconstruct the SPECT data using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM).

    • Co-register the SPECT and CT images.

    • Draw regions of interest (ROIs) on the fused images corresponding to the tumor and major organs (heart, liver, kidneys, etc.).

    • Quantify the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g), using appropriate calibration factors.

Experimental Workflow: SPECT Imaging

SPECT_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis radiolabeling Radiolabeling of this compound with ⁹⁹ᵐTc injection Intravenous Injection of ⁹⁹ᵐTc-Epirubicin radiolabeling->injection animal_prep Animal Preparation (Anesthesia) animal_prep->injection spect_ct SPECT/CT Image Acquisition injection->spect_ct reconstruction Image Reconstruction and Co-registration spect_ct->reconstruction roi_analysis ROI Analysis and Quantification reconstruction->roi_analysis biodistribution Biodistribution Profile roi_analysis->biodistribution

Caption: Workflow for SPECT imaging of ⁹⁹ᵐTc-Epirubicin.

Fluorescence Imaging of this compound

This compound possesses intrinsic red autofluorescence, which can be harnessed for in vivo imaging without the need for external fluorescent labels[9]. This property allows for high-resolution optical imaging of its distribution at the tissue and cellular levels.

Qualitative and Semi-Quantitative Data

Fluorescence imaging provides valuable qualitative and semi-quantitative information on this compound localization. Studies have shown the accumulation of this compound's red fluorescence within the nuclei of tumor cells and cardiomyocytes in mice shortly after intravenous administration[9]. Quantitative analysis can be performed by measuring the fluorescence intensity in regions of interest.

TissueObservationReference
Tumor (Breast Cancer Xenograft) Red fluorescence localized within the nuclei of tumor cells.[9]
Cardiac Muscle Red fluorescence observed in the nuclei of cardiomyocytes.[9]
Experimental Protocol: In Vivo Fluorescence Imaging of this compound

This protocol describes the procedure for imaging the intrinsic fluorescence of this compound in a tumor-bearing mouse model.

Materials:

  • This compound Hydrochloride

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

  • Anesthesia system (e.g., isoflurane)

  • Tumor-bearing mice

  • Saline solution

Protocol:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse with isoflurane.

    • Place the mouse in the imaging chamber of the fluorescence imaging system. Maintain anesthesia and body temperature throughout the procedure.

  • Image Acquisition:

    • Acquire a baseline fluorescence image of the mouse before this compound administration to account for any background autofluorescence.

    • Administer this compound (e.g., 5-10 mg/kg) intravenously via the tail vein.

    • Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).

    • Use an appropriate excitation filter (e.g., ~480 nm) and emission filter (e.g., >580 nm) to capture the red fluorescence of this compound[9].

    • Acquire a corresponding brightfield or photographic image for anatomical reference.

  • Ex Vivo Imaging (Optional):

    • At the end of the in vivo imaging session, euthanize the mouse.

    • Excise the tumor and major organs (heart, liver, kidneys, etc.).

    • Arrange the tissues in the imaging chamber and acquire ex vivo fluorescence images to confirm and get a more detailed distribution of this compound.

  • Image Analysis:

    • Use the imaging system's software to overlay the fluorescence signal on the photographic image.

    • Draw regions of interest (ROIs) over the tumor and other tissues.

    • Quantify the average fluorescence intensity within each ROI.

    • Correct for background autofluorescence using the pre-injection images.

    • Express the data as radiant efficiency or another appropriate unit of fluorescence intensity.

Experimental Workflow: Fluorescence Imaging

Fluorescence_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis animal_prep Animal Preparation (Anesthesia) baseline_img Baseline Fluorescence Imaging animal_prep->baseline_img injection Intravenous Injection of this compound baseline_img->injection invivo_img In Vivo Fluorescence Image Acquisition injection->invivo_img exvivo_img Ex Vivo Imaging (Optional) invivo_img->exvivo_img roi_analysis ROI Analysis and Quantification invivo_img->roi_analysis exvivo_img->roi_analysis distribution_map This compound Distribution Map roi_analysis->distribution_map

Caption: Workflow for in vivo fluorescence imaging of this compound.

This compound's Mechanism of Action

Understanding the mechanism of action of this compound is crucial for interpreting the imaging data in the context of its therapeutic and toxic effects. The following diagram illustrates the key signaling pathways involved in this compound-induced cytotoxicity.

Epirubicin_MoA cluster_cellular Cellular Compartments cluster_effects Cellular Effects This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Enters cell and nucleus ROS_Production Reactive Oxygen Species (ROS) Production This compound->ROS_Production Redox cycling TopoII_Inhibition Topoisomerase II Inhibition This compound->TopoII_Inhibition DNA Nuclear DNA Mitochondria Mitochondria TopoisomeraseII Topoisomerase II DNA_Intercalation->DNA DNA_Damage DNA Strand Breaks DNA_Intercalation->DNA_Damage ROS_Production->Mitochondria ROS_Production->DNA_Damage TopoII_Inhibition->TopoisomeraseII TopoII_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Considerations for Nanoparticle-Based Delivery and Imaging

Encapsulating this compound into nanoparticles can alter its biodistribution, potentially increasing tumor accumulation and reducing cardiotoxicity[10][11][12]. The distribution of these nanoparticles can be tracked using various imaging modalities depending on the nanoparticle composition. For instance, iron oxide nanoparticles loaded with this compound can be imaged using Magnetic Resonance Imaging (MRI) to monitor their accumulation at the tumor site[13]. While this approach tracks the nanoparticle carrier rather than the free drug, it provides valuable information on the efficiency of the delivery system.

Conclusion

In vivo imaging techniques are indispensable tools for elucidating the pharmacokinetic and pharmacodynamic properties of this compound. SPECT imaging with ⁹⁹ᵐTc-Epirubicin offers sensitive and quantitative whole-body biodistribution data, while fluorescence imaging of this compound's intrinsic fluorescence provides high-resolution visualization of its accumulation in tissues and cells. These methods, coupled with a thorough understanding of this compound's mechanism of action, will continue to drive the development of safer and more effective cancer therapies.

References

Epirubicin in Combination with Immunotherapy for Solid Tumors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic combination of conventional chemotherapy with immunotherapy is a rapidly evolving paradigm in oncology. This approach aims to synergize the cytotoxic effects of chemotherapy with the immune-stimulating properties of immunotherapy to achieve durable anti-tumor responses. Epirubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent used in the treatment of a wide range of solid tumors. Beyond its direct cytotoxic activity, this compound is a known inducer of immunogenic cell death (ICD). This unique characteristic makes it a compelling partner for immune checkpoint inhibitors (ICIs), which unleash the patient's immune system to attack cancer cells. These application notes provide a comprehensive overview of the rationale, preclinical and clinical data, and experimental protocols for combining this compound with immunotherapy in the context of solid tumor research and development.

Rationale for Combination Therapy

The primary rationale for combining this compound with immunotherapy, particularly immune checkpoint inhibitors like anti-PD-1/PD-L1 or anti-CTLA-4 antibodies, lies in the ability of this compound to induce immunogenic cell death (ICD).

Immunogenic Cell Death (ICD): Unlike apoptotic cell death, which is typically immunologically silent, ICD is a form of regulated cell death that triggers an adaptive immune response against antigens from the dying cancer cells. This compound, along with other anthracyclines, induces ICD characterized by the release of damage-associated molecular patterns (DAMPs).[1]

Key DAMPs released during this compound-induced ICD include:

  • Surface-exposed Calreticulin (CRT): Acts as an "eat-me" signal, promoting the phagocytosis of dying tumor cells by dendritic cells (DCs).

  • Extracellular Adenosine Triphosphate (ATP): Functions as a "find-me" signal, recruiting DCs to the tumor microenvironment.

  • High Mobility Group Box 1 (HMGB1): A nuclear protein that, when released, binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation.

By inducing ICD, this compound effectively turns the tumor into an in-situ vaccine, priming the immune system against tumor-specific antigens. Immune checkpoint inhibitors then amplify this response by blocking the inhibitory signals that cancer cells use to evade immune attack, such as the PD-1/PD-L1 and CTLA-4 pathways.

Preclinical and Clinical Evidence

The combination of this compound and immunotherapy has been investigated in various preclinical models and is emerging in clinical trials for several solid tumors.

Preclinical Data

Preclinical studies have provided a strong foundation for the clinical development of this compound-immunotherapy combinations. A recent study developed a polymer-enhanced antibody-drug conjugate (pADC) consisting of an anti-PD-L1 antibody linked to this compound. In a syngeneic murine model of advanced ovarian cancer, this conjugate demonstrated remarkable efficacy, with 100% survival at day 100. The treatment was found to modulate the tumor immune microenvironment by reducing immunosuppressive cells (TAMs and MDSCs) and enhancing the recruitment and activation of T cells.[2]

Clinical Data

Clinical evidence is growing, with promising results observed in breast cancer.

Breast Cancer: The phase 2 ABCSG-52/ATHENE trial evaluated the combination of this compound with the anti-PD-L1 antibody atezolizumab in patients with HER2-positive early breast cancer. The study reported a pathological complete response (pCR) rate of 60.3% in the overall population.[3][4][5][6][7][8] In an exploratory analysis, the pCR rate was 65.5% in the group that received atezolizumab from the start of the induction phase, compared to 55.2% in the group that did not, suggesting a benefit for the early introduction of immunotherapy.[5]

Soft Tissue Sarcoma: While direct clinical trial data for this compound combined with immunotherapy in sarcoma is limited, studies with the closely related anthracycline doxorubicin provide a strong rationale. A retrospective study of patients with metastatic soft tissue sarcoma treated with doxorubicin plus a PD-1 inhibitor showed an objective response rate of 47.6% and a median progression-free survival of 6 months.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the combination of this compound (or a closely related anthracycline) and immunotherapy.

Table 1: Preclinical Efficacy of this compound and Anti-PD-L1 Combination

Tumor Model Treatment Arms Metric Result Source
Syngeneic Murine Ovarian Cancer (ID8-Luc)Anti-PD-L1-Epirubicin Conjugate100-day Survival100%[2]
Control100-day Survival0%[2]

Table 2: Clinical Efficacy of this compound and Atezolizumab in HER2+ Early Breast Cancer (ABCSG-52/ATHENE Trial)

Treatment Arm Metric Result Source
This compound + Atezolizumab + Trastuzumab/Pertuzumab (Overall)Pathological Complete Response (pCR)60.3%[3][5][8]
This compound + Atezolizumab + Trastuzumab/Pertuzumab (Atezolizumab from induction)Pathological Complete Response (pCR)65.5%[5]
This compound + Trastuzumab/Pertuzumab (Atezolizumab in later phase)Pathological Complete Response (pCR)55.2%[5]

Table 3: Clinical Efficacy of Doxorubicin and PD-1 Inhibitor in Metastatic Soft Tissue Sarcoma (Retrospective Study)

Treatment Arm Metric Result Source
Doxorubicin + PD-1 InhibitorObjective Response Rate (ORR)47.6%[9]
Disease Control Rate (DCR)71.4%[9]
Median Progression-Free Survival (PFS)6 months[9]

Table 4: Adverse Events in the ABCSG-52/ATHENE Trial (Grade ≥3)

Adverse Event This compound + Atezolizumab + Trastuzumab/Pertuzumab (Overall) Source
Any Grade ≥3 AE29.3%[3][8]
DiarrheaMost Common[8]
FatigueMost Common[8]
AlopeciaMost Common[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful implementation and replication of studies investigating the combination of this compound and immunotherapy.

In Vitro Immunogenic Cell Death Assays

1. Calreticulin (CRT) Exposure Assay (Flow Cytometry)

  • Objective: To quantify the surface exposure of CRT on tumor cells following treatment with this compound.

  • Materials:

    • Tumor cell line of interest

    • This compound

    • Complete culture medium

    • Phosphate-buffered saline (PBS)

    • Primary antibody: Rabbit anti-CRT antibody

    • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

    • Propidium iodide (PI) or other viability dye

    • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

    • Flow cytometer

  • Protocol:

    • Seed tumor cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for the desired time points (e.g., 4, 8, 24 hours). Include an untreated control.

    • Harvest the cells by gentle trypsinization and wash with cold PBS.

    • Resuspend the cells in FACS buffer and incubate with the primary anti-CRT antibody for 1 hour on ice.

    • Wash the cells twice with FACS buffer.

    • Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer containing a viability dye (e.g., PI) to exclude dead cells from the analysis of live, CRT-positive cells.

    • Analyze the samples using a flow cytometer. Gate on the live cell population and quantify the percentage of CRT-positive cells and the mean fluorescence intensity.

2. Extracellular ATP Release Assay

  • Objective: To measure the amount of ATP released into the cell culture supernatant following this compound treatment.

  • Materials:

    • Tumor cell line of interest

    • This compound

    • Complete culture medium

    • ATP measurement kit (e.g., luciferin/luciferase-based assay)

    • Luminometer

  • Protocol:

    • Seed tumor cells in a white-walled 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound. Include an untreated control.

    • At desired time points (e.g., 1, 4, 8, 24 hours), collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Follow the manufacturer's instructions for the ATP measurement kit. Typically, this involves adding a reagent containing luciferase and luciferin to the supernatant.

    • Measure the luminescence using a luminometer.

    • Calculate the ATP concentration based on a standard curve generated with known ATP concentrations.

3. HMGB1 Release Assay (ELISA)

  • Objective: To quantify the concentration of HMGB1 released into the cell culture supernatant.

  • Materials:

    • Tumor cell line of interest

    • This compound

    • Complete culture medium

    • HMGB1 ELISA kit

    • Microplate reader

  • Protocol:

    • Seed tumor cells in a 6-well plate and treat with this compound as described for the ATP release assay.

    • Collect the cell culture supernatant at late time points (e.g., 24, 48 hours), as HMGB1 is released during secondary necrosis.

    • Centrifuge the supernatant to remove cellular debris.

    • Perform the HMGB1 ELISA according to the manufacturer's protocol. This typically involves incubating the supernatant in a pre-coated plate, followed by the addition of detection antibodies and a substrate.

    • Measure the absorbance using a microplate reader.

    • Calculate the HMGB1 concentration based on a standard curve.

In Vivo Preclinical Studies

1. Syngeneic Mouse Model for Efficacy Testing

  • Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor in an immunocompetent mouse model.

  • Materials:

    • Syngeneic mouse strain (e.g., C57BL/6, BALB/c)

    • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6, 4T1 breast cancer for BALB/c)

    • This compound (formulated for in vivo use)

    • Anti-mouse PD-1, PD-L1, or CTLA-4 antibody

    • Isotype control antibody

    • Sterile PBS

    • Calipers

  • Protocol:

    • Subcutaneously inoculate a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, ICI alone, this compound + ICI).

    • Administer this compound via the appropriate route (e.g., intraperitoneal or intravenous injection) at a pre-determined dose and schedule.

    • Administer the immune checkpoint inhibitor and isotype control (e.g., intraperitoneal injection of 10 mg/kg every 3-4 days).

    • Measure tumor volume (Volume = (Length x Width²)/2) and body weight every 2-3 days.

    • Monitor the mice for signs of toxicity.

    • At the end of the study (or when tumors reach a pre-defined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Immunogenic Cell Death and Immunotherapy Synergy

G cluster_tumor_cell Tumor Cell cluster_immune_system Immune System cluster_interaction Interaction This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress ATP_release ATP Release This compound->ATP_release HMGB1_release HMGB1 Release This compound->HMGB1_release Tumor_Antigens Tumor Antigens This compound->Tumor_Antigens CRT_exposure Calreticulin (CRT) Surface Exposure ER_Stress->CRT_exposure DC Dendritic Cell (DC) CRT_exposure->DC ATP_release->DC 'Find-me' signal (Recruitment) HMGB1_release->DC Maturation Signal (via TLR4) Tumor_Antigens->DC Antigen Uptake PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal T_cell T Cell DC->T_cell Antigen Presentation & T Cell Priming cluster_tumor_cell cluster_tumor_cell T_cell->cluster_tumor_cell Tumor Cell Killing Anti_PDL1 Anti-PD-L1 Antibody Anti_PDL1->PDL1 Blockade G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies Cell_Culture Tumor Cell Culture Epirubicin_Treatment This compound Treatment Cell_Culture->Epirubicin_Treatment ICD_Assays ICD Assays (CRT, ATP, HMGB1) Epirubicin_Treatment->ICD_Assays Tumor_Inoculation Syngeneic Tumor Inoculation ICD_Assays->Tumor_Inoculation Informs In Vivo Study Design Randomization Randomization Tumor_Inoculation->Randomization Treatment Treatment Groups: - Vehicle - this compound - ICI - Combination Randomization->Treatment Monitoring Tumor Growth & Toxicity Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: - Tumor Weight - Immune Profiling Monitoring->Endpoint_Analysis G cluster_effects This compound This compound Combination Combination Therapy This compound->Combination Epirubicin_Effect Induces Immunogenic Cell Death (ICD) This compound->Epirubicin_Effect Immunotherapy Immune Checkpoint Inhibitor Immunotherapy->Combination Immunotherapy_Effect Blocks Immune Inhibitory Signals Immunotherapy->Immunotherapy_Effect Synergy Synergistic Anti-Tumor Effect Combination->Synergy Epirubicin_Effect->Synergy Immunotherapy_Effect->Synergy

References

Establishing Epirubicin-Resistant Cancer Cell Line Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for establishing and characterizing epirubicin-resistant cancer cell line models. These models are crucial tools for studying the mechanisms of drug resistance, identifying novel therapeutic targets, and evaluating the efficacy of new anti-cancer agents.

Introduction to this compound Resistance

This compound, an anthracycline antibiotic, is a cornerstone of chemotherapy for various cancers, including breast and gastric cancer. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2] However, the development of resistance, either intrinsic or acquired, is a major obstacle to successful treatment.[3] Understanding the molecular underpinnings of this compound resistance is critical for developing strategies to overcome it.

Mechanisms of resistance are multifaceted and can include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), which actively pump this compound out of the cell.[4]

  • Alterations in drug metabolism: Enhanced detoxification pathways, such as glutathione metabolism.[4]

  • Enhanced DNA repair mechanisms. [5]

  • Dysregulation of signaling pathways: Activation of pro-survival pathways like PI3K/Akt/mTOR and MAPK/ERK, and alterations in pathways controlling apoptosis and cell cycle.[6][7][8]

  • Induction of autophagy: A cellular process that can protect cancer cells from drug-induced apoptosis.[3]

  • Epigenetic modifications: Changes in DNA methylation and histone acetylation that alter the expression of genes involved in drug sensitivity.[5][9]

Experimental Workflow for Establishing this compound-Resistant Cell Lines

The generation of a stable this compound-resistant cell line is a long-term process that involves continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of the drug. This process selects for cells that can survive and proliferate in the presence of this compound.

G cluster_0 Phase 1: Initial Culture & IC50 Determination cluster_1 Phase 2: Induction of Resistance cluster_2 Phase 3: Characterization & Validation start Parental Cancer Cell Line Culture ic50 Determine Initial IC50 of this compound (e.g., CCK-8/MTT Assay) start->ic50 Seed cells induce Culture cells with low concentration of This compound (e.g., IC10-IC20) ic50->induce passage Passage and expand surviving cells induce->passage increase Gradually increase This compound concentration (1.5-2.0 fold increments) increase->induce Repeat for several months stabilize Culture in drug-free medium to test stability increase->stabilize Once desired resistance is achieved passage->increase When 80% confluent new_ic50 Determine new IC50 of resistant cell line stabilize->new_ic50 validate Calculate Resistance Index (RI) RI = IC50 (Resistant) / IC50 (Parental) new_ic50->validate characterize Further characterization: - Proliferation Assays - Apoptosis Assays - Molecular Analysis validate->characterize

Caption: Experimental workflow for generating this compound-resistant cell lines.

Detailed Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

Objective: To determine the initial sensitivity of the parental cell line to this compound.

Materials:

  • Parental cancer cell line (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., RPMI 1640, DMEM) with supplements

  • This compound hydrochloride

  • 96-well plates

  • Cell viability assay kit (e.g., CCK-8, MTT)

  • Microplate reader

Procedure:

  • Harvest logarithmically growing cells and seed them at a density of 1 x 104 cells/well in a 96-well plate.[10]

  • Incubate overnight to allow for cell attachment.[10]

  • Prepare a series of this compound dilutions in complete medium. The concentration range should be broad enough to span from no effect to complete cell death (e.g., 0.3 to 3000 nM).[9]

  • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include untreated wells as a control.

  • Incubate the plates for 48-72 hours.[9][11]

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control.

  • Plot a dose-response curve (cell viability vs. log of this compound concentration) and determine the IC50 value using appropriate software.

Protocol 2: Induction of this compound Resistance

Objective: To generate an this compound-resistant cell line through continuous drug exposure.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound hydrochloride

  • Cell culture flasks

Procedure:

  • Initiate the culture of the parental cell line in a medium containing a low concentration of this compound, typically the IC10 or IC20 determined in Protocol 3.1.[12]

  • Culture the cells until they reach approximately 80% confluency.[13][14] At the beginning, a significant amount of cell death is expected.

  • Passage the surviving cells into a new flask with fresh medium containing the same concentration of this compound.

  • Once the cells have adapted and are growing steadily at this concentration, increase the this compound concentration by 1.5- to 2.0-fold.[13]

  • Repeat this process of gradual dose escalation. If more than 50% of cells die after a concentration increase, revert to the previous concentration until the cells recover.[12]

  • This entire process can take several months (3-6 months or longer).[15][16]

  • Cryopreserve cells at different stages of resistance development.[14]

Protocol 3: Confirmation and Characterization of Resistance

Objective: To confirm the resistant phenotype and characterize the established cell line.

Procedure:

  • IC50 Re-evaluation: Once a cell line that can tolerate a significantly higher concentration of this compound is established, determine its IC50 as described in Protocol 3.1.[15]

  • Calculate Resistance Index (RI): The degree of resistance is quantified by the RI, calculated as: RI = IC50 of resistant cells / IC50 of parental cells . A resistant cell line is generally considered successfully established if the RI is greater than 3.[12][15]

  • Stability of Resistance: To ensure the resistance is a stable trait, culture the resistant cells in a drug-free medium for several passages (e.g., 4 weeks) and then re-determine the IC50.[10]

  • Functional Assays:

    • Proliferation Assays (e.g., CCK-8, EdU): Compare the proliferation rates of parental and resistant cells in the presence of various concentrations of this compound.[11][17]

    • Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI staining): Assess the level of apoptosis induced by this compound in both cell lines.[11][17]

    • Migration Assays (e.g., Wound Healing Assay): Evaluate changes in the migratory capacity of the resistant cells.[11]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies that have established this compound-resistant cell lines.

Table 1: IC50 Values and Resistance Factors of this compound-Resistant Breast Cancer Cell Lines. [9]

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Factor (Fold Increase)
MDA-MB-23113 ± 290 ± 107
MCF750 ± 103350 ± 21067
SKBR3100 ± 201100 ± 15011
ZR-75-1130 ± 302300 ± 28018

Table 2: Example of this compound Concentration Escalation for MDA-MB-231 Cells. [11][16]

StageThis compound Concentration RangeDurationResulting IC50 (Resistant)Resistance Index
Initial Induction0.848 nM~3 weeks--
Gradual Escalation0.848 nM to 848 nM386 days--
Final Resistant LineMaintained at a high dose-1.4 ng/ml (approx. 2.5 nM)5.38
Parental IC50N/A-0.26 ng/ml (approx. 0.48 nM)N/A

Key Signaling Pathways in this compound Resistance

Several signaling pathways are commonly dysregulated in this compound-resistant cancer cells. Understanding these pathways can reveal potential targets for overcoming resistance.

G cluster_0 Mechanisms of this compound Action cluster_1 Resistance Mechanisms This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topo_II Topoisomerase II Inhibition This compound->Topo_II ROS Reactive Oxygen Species (ROS) Generation This compound->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Inhibits DNA/RNA Synthesis Topo_II->DNA_Damage DNA Strand Breaks ROS->DNA_Damage Oxidative Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Drug_Efflux Increased Drug Efflux (e.g., ABCB1) Drug_Efflux->this compound Reduces intracellular concentration Metabolism Altered Metabolism (e.g., Glutathione, OXPHOS) Metabolism->ROS Detoxification Autophagy Enhanced Autophagy Autophagy->Apoptosis Inhibition Signaling Pro-survival Signaling (PI3K/Akt, MAPK/ERK) Signaling->Apoptosis Inhibition Epigenetics Epigenetic Changes (Histone modification) Epigenetics->Apoptosis Inhibition

Caption: Signaling pathways involved in this compound action and resistance.

Key Pathways Implicated in this compound Resistance:

  • PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that is often hyperactivated in resistant cancers. Its activation can inhibit apoptosis and promote cell proliferation.[8]

  • MAPK/ERK Pathway: This pathway regulates cell growth, differentiation, and survival. Its activation is associated with resistance to various chemotherapeutic agents, including anthracyclines.[6][7]

  • PGC-1α and Mitochondrial Metabolism: Resistance to this compound has been linked to an enhanced mitochondrial bioenergetic capacity.[4] Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and oxidative phosphorylation (OXPHOS) and its expression is often increased in this compound-resistant cells.[4]

  • Autophagy: this compound can induce autophagy, which may initially be a cellular stress response. However, in resistant cells, elevated autophagy can serve as a pro-survival mechanism, protecting them from this compound-induced apoptosis.[3]

  • Histone Modification: The downregulation of histone H2A and H2B pathways has been associated with sensitivity to anthracyclines. Conversely, alterations in histone acetylation and methylation can contribute to resistance.[9]

By developing and characterizing this compound-resistant cell line models using these detailed protocols, researchers can significantly contribute to the understanding of chemoresistance and the development of more effective cancer therapies.

References

Application of Epirubicin in Patient-Derived Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, established by implanting fresh human tumor tissue into immunodeficient mice, have emerged as a highly valuable preclinical platform in oncology research. These models largely recapitulate the histopathological and genetic characteristics of the original patient tumor, offering a more predictive tool for evaluating the efficacy of anticancer agents compared to traditional cell line-derived xenograft models. Epirubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy for various solid tumors, including breast, ovarian, and bladder cancers. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of cytotoxic free radicals, ultimately leading to cell cycle arrest and apoptosis.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in PDX models of breast, ovarian, and bladder cancer, designed to guide researchers in preclinical drug evaluation studies.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects through a multi-faceted attack on cancer cells. Understanding these pathways is crucial for designing experiments and interpreting results in PDX models.

Epirubicin_Mechanism This compound This compound DNA Nuclear DNA This compound->DNA Intercalation TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Stabilizes complex CellMembrane Cell Membrane & Mitochondria This compound->CellMembrane Induces generation of DNA_synthesis Inhibition of DNA & RNA Synthesis DNA->DNA_synthesis DNA_breaks DNA Strand Breaks TopoisomeraseII->DNA_breaks ROS Reactive Oxygen Species (ROS) Oxidative_stress Oxidative Stress & Damage ROS->Oxidative_stress CellMembrane->ROS Apoptosis Apoptosis DNA_synthesis->Apoptosis DNA_breaks->Apoptosis Oxidative_stress->Apoptosis

Caption: Mechanism of action of this compound.

Data Presentation: this compound Efficacy in PDX Models

The following tables summarize the quantitative data on the efficacy of this compound in patient-derived xenograft models for breast, ovarian, and bladder cancer.

Table 1: this compound Efficacy in Breast Cancer PDX Models

PDX ModelTreatment RegimenTumor Growth Inhibition (TGI)Change in Ki-67 IndexInduction of ApoptosisReference
Human Breast Cancer8 mg/kg, intraperitoneal, every 6 daysData not specifiedReduction in clinical responders (-50.6% vs -5.3% in non-responders)Increased Apoptotic Index in pathological responders[2][3]
ER-positiveDose-dependent reduction in proliferationAssociated with higher Drug Response Predictor (DRP) scoresNot specifiedNot specified[4]
Triple-NegativeSynergistic effect with other agentsVaries with combinationNot specifiedIncreased cleaved PARP[5]

Table 2: this compound Efficacy in Ovarian Cancer PDX Models

PDX ModelTreatment RegimenTumor Growth Inhibition (TGI)Change in Ki-67 IndexInduction of ApoptosisReference
Orthotopic Ovarian PDXSingle intravenous injection (dose not specified)40% suppression after 5 daysNot specifiedNot specified[6]
High-Grade SerousDose-response observed ex vivo (IC50: 0.3191 µM)Not applicableNot specifiedNot specified[7]

Table 3: this compound Efficacy in Bladder Cancer PDX Models

PDX ModelTreatment RegimenTumor Growth Inhibition (TGI)Change in Ki-67 IndexInduction of ApoptosisReference
Urothelial Carcinoma Cell LinesDose-dependent in vitroDose-dependent growth suppressionNot specifiedSynergistic induction with other agents[8][9]
Orthotopic Xenograft (KU-7 cells)0.4 mg/mL, 50 µl/instillation (intravesical)Significant tumor growth inhibitionNot specifiedNot specified[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in PDX models.

Establishment and Propagation of Patient-Derived Xenografts

This protocol outlines the initial steps of implanting patient tumor tissue into immunodeficient mice and the subsequent passaging to expand the PDX model for experimental cohorts.

PDX_Establishment cluster_patient Patient cluster_lab Laboratory Patient_Tumor Surgically Resected Tumor Tissue Tumor_Processing Tumor Fragmentation (2-3 mm³ pieces) Patient_Tumor->Tumor_Processing Implantation Subcutaneous or Orthotopic Implantation into Immunodeficient Mice (e.g., NSG) Tumor_Processing->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers/Imaging) Implantation->Tumor_Growth Passaging Passaging to Subsequent Generations of Mice Tumor_Growth->Passaging Cryopreservation Tumor Tissue Cryopreservation Tumor_Growth->Cryopreservation Experimental_Cohorts Expansion for Experimental Cohorts Passaging->Experimental_Cohorts

Caption: Workflow for PDX establishment.

Materials:

  • Fresh patient tumor tissue in sterile transport medium (e.g., DMEM with antibiotics)

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old)

  • Sterile surgical instruments

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Matrigel (optional)

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

Procedure:

  • Tumor Tissue Processing:

    • Within 2-4 hours of surgical resection, wash the tumor tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.

    • In a sterile petri dish, mechanically dissect the tumor into small fragments of approximately 2-3 mm³.

  • Implantation:

    • Anesthetize the mouse.

    • For subcutaneous implantation, make a small incision on the flank and create a subcutaneous pocket. Insert a single tumor fragment. The use of Matrigel can improve engraftment rates.

    • For orthotopic implantation (e.g., mammary fat pad for breast cancer), carefully expose the target organ and suture the tumor fragment in place.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • For subcutaneous tumors, measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Passaging:

    • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor and process it as described in step 1.

    • Implant the tumor fragments into a new cohort of mice for expansion.

  • Cryopreservation:

    • Place tumor fragments in cryovials with cryopreservation medium.

    • Freeze the vials slowly to -80°C and then transfer to liquid nitrogen for long-term storage.

This compound Administration and Efficacy Evaluation

This protocol details the administration of this compound to PDX-bearing mice and the subsequent assessment of its anti-tumor activity.

Epirubicin_Efficacy cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Tumor_Bearing_Mice PDX-bearing Mice (Tumor volume ~150-200 mm³) Randomization Randomization into Treatment Groups Tumor_Bearing_Mice->Randomization Vehicle_Control Vehicle Control (e.g., Saline) Randomization->Vehicle_Control Epirubicin_Treatment This compound Treatment (e.g., 8 mg/kg, IP, q6d) Randomization->Epirubicin_Treatment Tumor_Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Vehicle_Control->Tumor_Monitoring Epirubicin_Treatment->Tumor_Monitoring Tumor_Excision Tumor Excision at Study Endpoint Tumor_Monitoring->Tumor_Excision Molecular_Analysis Molecular Analysis (IHC, Western Blot) Tumor_Excision->Molecular_Analysis

Caption: this compound efficacy evaluation workflow.

Materials:

  • PDX-bearing mice with established tumors (e.g., 150-200 mm³)

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl) for injection

  • Syringes and needles for administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Group Allocation:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups (n ≥ 5 per group).

  • Drug Preparation and Administration:

    • Reconstitute this compound hydrochloride in sterile saline to the desired concentration.

    • Administer this compound via the desired route (e.g., intraperitoneal injection). A common dose for breast cancer models is 8 mg/kg every 6 days.[2]

    • Administer an equivalent volume of sterile saline to the control group.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint can be a predetermined time point or when tumors in the control group reach the maximum allowed size.

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Immunohistochemistry (IHC) for Ki-67

This protocol is for the detection of the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissues.

Materials:

  • FFPE tumor sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-Ki-67 monoclonal antibody

  • HRP-conjugated secondary antibody (anti-rabbit)

  • DAB chromogen substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with blocking buffer.

    • Incubate with the primary anti-Ki-67 antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Capture images using a light microscope.

    • Quantify the Ki-67 index by counting the percentage of positively stained tumor cell nuclei in multiple high-power fields.

Western Blot for Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, Cleaved PARP) in protein lysates from PDX tumor tissues.

Materials:

  • Frozen PDX tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Protein Extraction:

    • Homogenize frozen tumor tissue in RIPA lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Signal Detection and Analysis:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin) to normalize protein levels.

    • Quantify band intensities using densitometry software to determine the relative expression of the target proteins.

Conclusion

The use of this compound in patient-derived xenograft models provides a robust platform for preclinical evaluation of its anti-tumor efficacy and for investigating mechanisms of action and resistance. The detailed protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers. By carefully designing and executing experiments in well-characterized PDX models, scientists can generate high-quality, clinically relevant data to inform the development of more effective cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Epirubicin-Induced Cardiotoxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to mitigate Epirubicin-induced cardiotoxicity in vivo.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments.

Issue 1: High mortality rate in the this compound-treated animal cohort.

  • Question: We are observing a high rate of mortality in our mice/rats treated with this compound before the planned endpoint of the study. What could be the cause and how can we troubleshoot this?

  • Answer: High mortality is a critical issue that can compromise your study. Several factors could be contributing to this:

    • Cumulative Dose: this compound-induced cardiotoxicity is dose-dependent. The risk of congestive heart failure (CHF) increases significantly at cumulative doses greater than 950 mg/m² in humans, and similar dose-dependent toxicity is observed in animal models.[1] Review your dosing regimen to ensure it aligns with established protocols for the specific animal model. For chronic studies, a lower individual dose administered over a longer period is often better tolerated.

    • Dose Administration: Bolus injections can lead to high peak plasma concentrations of this compound, increasing acute toxicity. Consider a slow infusion method, which has been shown to reduce cardiotoxicity without compromising anti-tumor efficacy.[2]

    • Animal Strain and Health: The susceptibility to this compound-induced cardiotoxicity can vary between different strains of mice and rats. Ensure the use of healthy, age-matched animals and consider a pilot study to determine the maximum tolerated dose (MTD) in your specific strain.

    • Supportive Care: Ensure animals have easy access to food and water. Monitor for signs of distress, weight loss, and changes in behavior. Provide supportive care as per your institution's animal care guidelines.

Issue 2: Inconsistent or highly variable echocardiography results.

  • Question: Our echocardiography measurements of left ventricular ejection fraction (LVEF) and fractional shortening (FS) are highly variable between animals in the same group. How can we improve the consistency of our data?

  • Answer: Consistency in echocardiography is crucial for accurately assessing cardiac function. Here are some key considerations:

    • Standardized Protocol: Implement a standardized imaging protocol for all animals. This includes consistent animal positioning, transducer placement, and image acquisition planes (e.g., parasternal long-axis and short-axis views).

    • Anesthesia: The type and depth of anesthesia can significantly impact cardiac function. Use a consistent anesthetic regimen and monitor vital signs to ensure a stable plane of anesthesia throughout the imaging session.

    • Heart Rate: Heart rate can influence cardiac function parameters. Record the heart rate during each measurement and consider including it as a covariate in your statistical analysis.

    • Blinded Analysis: To minimize operator bias, the individual performing the image analysis should be blinded to the treatment groups.

    • Advanced Imaging Techniques: While 2D echocardiography is common, consider using M-mode for more accurate dimensional measurements and tissue Doppler imaging (TDI) or speckle-tracking echocardiography (STE) for more sensitive detection of early myocardial dysfunction.[3]

Issue 3: No significant cardioprotective effect observed with a test compound.

  • Question: We are testing a potential cardioprotective agent alongside this compound but are not seeing a significant difference in cardiac function compared to the this compound-only group. What are the possible reasons?

  • Answer: A lack of observed efficacy can be due to several experimental factors:

    • Dosing and Timing of the Protectant: The dose and administration schedule of the cardioprotective agent are critical. For example, the iron chelator Dexrazoxane is typically administered 15-30 minutes before this compound.[4][5] Ensure your timing allows for the protective agent to reach its target and exert its effect before this compound-induced damage occurs.

    • Mechanism of Action: The protective agent's mechanism of action should ideally counteract a key pathway of this compound-induced cardiotoxicity, such as oxidative stress, apoptosis, or ferroptosis.[6][7][8] Confirm that your chosen agent targets a relevant pathway.

    • Severity of the Cardiotoxicity Model: If the this compound dose is too high, the resulting cardiac injury may be too severe for any protective agent to overcome. Consider titrating the this compound dose to induce a moderate, yet measurable, level of cardiotoxicity.

    • Endpoint Sensitivity: Left ventricular ejection fraction (LVEF) may not be the most sensitive marker of early cardiac damage.[3] Consider incorporating more sensitive biomarkers like cardiac troponins (cTnI, cTnT) in serum and assessing diastolic function or myocardial strain via echocardiography.[9][10][11] Histopathological analysis with a clear scoring system can also provide crucial evidence of protection.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cardiotoxicity?

A1: The cardiotoxicity of this compound, like other anthracyclines, is multifactorial. Key mechanisms include:

  • Oxidative Stress: this compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). The heart has relatively low levels of antioxidant enzymes, making it particularly susceptible to ROS-induced damage to lipids, proteins, and DNA.[8]

  • Apoptosis: this compound can induce programmed cell death (apoptosis) in cardiomyocytes through mitochondrial-dependent pathways, involving the release of cytochrome c and activation of caspases.[7][14]

  • Ferroptosis: Recent evidence highlights the role of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. This compound can disrupt iron homeostasis and inhibit glutathione peroxidase 4 (GPX4), a key enzyme in preventing ferroptosis.[6][15][16]

Q2: What are the most common in vivo models for studying this compound-induced cardiotoxicity?

A2: Rodent models are widely used.

  • Rats: Wistar and Sprague-Dawley rats are commonly used to model chronic cardiotoxicity. They develop cardiac dysfunction that mimics aspects of the human condition.

  • Mice: Various mouse strains, including C57BL/6 and BALB/c, are used. Mouse models are advantageous for genetic manipulation to study specific pathways. The choice of model depends on the specific research question, with acute models involving higher single doses and chronic models using lower, repeated doses over several weeks.

Q3: What is Dexrazoxane and how does it protect against this compound-induced cardiotoxicity?

A3: Dexrazoxane is the only FDA-approved cardioprotective agent for use with anthracyclines.[15] It is a cyclic derivative of EDTA and acts as an iron chelator. By binding to iron, Dexrazoxane prevents the formation of the this compound-iron complex, which is a major driver of reactive oxygen species (ROS) generation and subsequent oxidative stress in cardiomyocytes.[15]

Q4: What are the key parameters to measure when assessing cardiotoxicity in vivo?

A4: A multi-pronged approach is recommended:

  • Cardiac Function: Echocardiography is the most common non-invasive method to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and other parameters of systolic and diastolic function.

  • Serum Biomarkers: Cardiac troponin I (cTnI) and T (cTnT) are sensitive and specific markers of cardiomyocyte injury.[9][10][11] Creatine kinase-MB (CK-MB) is also used.

  • Histopathology: Examination of heart tissue sections stained with Hematoxylin and Eosin (H&E) or Masson's trichrome can reveal cardiomyocyte vacuolization, myofibrillar loss, and fibrosis. A semi-quantitative scoring system is often used to assess the degree of damage.[12][13]

  • Molecular Markers: Western blotting or qPCR can be used to measure markers of apoptosis (e.g., cleaved caspase-3, Bax/Bcl-2 ratio), oxidative stress, and ferroptosis in heart tissue.

Q5: Are there any alternative strategies to Dexrazoxane for mitigating this compound cardiotoxicity?

A5: Yes, several strategies are under investigation:

  • Slow Infusion: Administering this compound as a slow infusion over several hours, rather than a bolus injection, can reduce peak plasma concentrations and has been shown to decrease cardiotoxicity.[2]

  • Liposomal Formulations: Encapsulating this compound in liposomes can alter its biodistribution, leading to reduced accumulation in the heart.

  • Natural Compounds: A variety of natural compounds with antioxidant and anti-inflammatory properties are being explored for their cardioprotective potential.

Data Presentation

Table 1: Effect of Dexrazoxane on this compound-Induced Cardiotoxicity in Patients

Study ArmNumber of PatientsIncidence of CardiotoxicityOdds Ratio (95% CI)Reference
This compound + Dexrazoxane827.3%0.29 (0.09 to 0.78)[17]
This compound Alone7823.1%[17]

Table 2: Echocardiographic Parameters in a Mouse Model of Doxorubicin-Induced Cardiotoxicity with and without Dexrazoxane

Treatment GroupLeft Ventricular Ejection Fraction (LVEF) (%)Reference
VehicleNot Reported[18]
Doxorubicin (DOX)51 ± 2[18]
Dexrazoxane (DEXRA) + DOX62 ± 2[18]

Note: Data from a doxorubicin study is included as it is a closely related anthracycline and demonstrates the protective effect of Dexrazoxane on LVEF.

Experimental Protocols

Protocol 1: Induction of Chronic this compound Cardiotoxicity in Mice and Cardioprotective Effect of Dexrazoxane

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups (n=8-10 per group):

    • Vehicle Control (0.9% NaCl)

    • This compound

    • This compound + Dexrazoxane

  • Drug Preparation and Administration:

    • This compound: Dissolve in 0.9% NaCl to a final concentration of 2 mg/mL.

    • Dexrazoxane: Dissolve in sterile water and further dilute in 0.9% NaCl.

    • Administration:

      • For the this compound + Dexrazoxane group, administer Dexrazoxane (e.g., at a 10:1 ratio to this compound, so 40 mg/kg for a 4 mg/kg this compound dose) via intraperitoneal (i.p.) injection 30 minutes before this compound.

      • Administer this compound (e.g., 4 mg/kg) or vehicle via i.p. injection once weekly for 6 weeks.

  • Monitoring:

    • Monitor body weight and general health status twice weekly.

    • Perform echocardiography at baseline and at the end of the study (week 6).

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and collect blood via cardiac puncture for serum biomarker analysis (cTnI, cTnT).

    • Excise the heart, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological analysis. Snap-freeze the remaining tissue for molecular analysis.

Protocol 2: Echocardiographic Assessment of Cardiac Function in Rodents

  • Anesthesia: Anesthetize the animal (e.g., with isoflurane) and maintain a stable plane of anesthesia.

  • Preparation: Shave the chest fur and apply pre-warmed ultrasound gel.

  • Positioning: Place the animal in a supine or left lateral position on a heated platform.

  • Image Acquisition:

    • Use a high-frequency ultrasound system with a linear transducer appropriate for small animals.

    • Obtain a parasternal long-axis (PLAX) view to visualize the left ventricle from the apex to the base.

    • From the PLAX view, rotate the transducer 90 degrees to obtain the parasternal short-axis (PSAX) view. Acquire M-mode images at the level of the papillary muscles.

  • Measurements:

    • From the M-mode image, measure the left ventricular internal dimension at end-diastole (LVID;d) and end-systole (LVID;s).

    • Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the system's software.

Visualizations

Epirubicin_Cardiotoxicity_Signaling_Pathways cluster_this compound This compound cluster_cellular_effects Cardiomyocyte This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Iron Iron Overload This compound->Iron DNA_Damage DNA Damage This compound->DNA_Damage ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Iron->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation ROS->DNA_Damage Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cardiomyocyte Death Apoptosis->Cell_Death Ferroptosis->Cell_Death Experimental_Workflow start Start Experiment animal_model Select Animal Model (e.g., C57BL/6 Mice) start->animal_model group_allocation Randomly Allocate to Treatment Groups animal_model->group_allocation baseline_measurements Baseline Measurements (Echocardiography, Body Weight) group_allocation->baseline_measurements treatment_phase Treatment Phase (e.g., Weekly this compound +/- Protectant) baseline_measurements->treatment_phase monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment_phase->monitoring endpoint_measurements Endpoint Measurements (Echocardiography) treatment_phase->endpoint_measurements monitoring->treatment_phase euthanasia Euthanasia and Tissue Collection endpoint_measurements->euthanasia analysis Data Analysis (Biomarkers, Histopathology, Molecular) euthanasia->analysis end End of Study analysis->end Logical_Relationship_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High Mortality Rate Dose Inappropriate Dose Problem->Dose Administration Bolus Administration Problem->Administration Animal_Strain Strain Susceptibility Problem->Animal_Strain Dose_Titration Dose Titration Study Dose->Dose_Titration Slow_Infusion Slow Infusion Method Administration->Slow_Infusion Strain_Selection Select Appropriate Strain Animal_Strain->Strain_Selection

References

Optimizing Epirubicin dosage for minimizing off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epirubicin. The focus is on optimizing dosage to minimize off-target effects while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the standard this compound dosage regimens and the maximum recommended cumulative dose?

A1: Standard this compound dosages vary depending on the treatment regimen (single agent or combination therapy) and the type of cancer. As a single agent, the recommended standard starting dose is typically between 60-120 mg/m² per cycle, administered every 3 to 4 weeks.[1][2] For adjuvant therapy in axillary-node positive breast cancer, the recommended starting dose is 100 to 120 mg/m².[1][3] High-dose regimens may go up to 135 mg/m² as a single agent or 120 mg/m² in combination therapy.[1]

A critical consideration is the cumulative dose, as the risk of cardiotoxicity increases significantly with higher total doses. The maximum recommended cumulative dose of this compound should generally not exceed 900 mg/m².[1][2]

Q2: What are the primary off-target effects of this compound, and how can they be monitored?

A2: The most significant off-target effects of this compound are cardiotoxicity and myelosuppression.[4][5] Other common side effects include nausea, vomiting, mucositis, alopecia, and local reactions at the injection site.[4][6]

  • Cardiotoxicity: This can manifest as acute changes in heart function or, more severely, as chronic congestive heart failure.[1][5] Monitoring should include a baseline assessment of cardiac function (e.g., LVEF via ECHO or MUGA scan) before initiating treatment and regular monitoring throughout therapy, especially in patients with pre-existing cardiac conditions or those receiving high cumulative doses.[1][7][8]

  • Myelosuppression: This is a dose-limiting toxicity characterized by a decrease in white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[3][9] Regular monitoring of complete blood counts (CBC) is essential before each treatment cycle to assess the degree of myelosuppression.[7][10]

Q3: How can the risk of this compound-induced cardiotoxicity be minimized?

A3: Several strategies can be employed to mitigate the risk of cardiotoxicity:

  • Dose Management: Adhering to the recommended maximum cumulative dose of 900 mg/m² is crucial.[1]

  • Slow Infusion: Administering this compound as a slow infusion over a longer period (e.g., 48-96 hours) instead of a rapid bolus injection has been shown to reduce peak plasma concentrations and decrease myocardial injury without compromising anti-tumor efficacy.[11][12]

  • Cardioprotective Agents: Co-administration of cardioprotective drugs like dexrazoxane can be considered in certain patient populations.[12]

  • Liposomal Formulations: Encapsulating this compound in liposomes can alter its biodistribution, leading to reduced accumulation in the heart and consequently lower cardiotoxicity.[13][14]

  • Patient Monitoring: Careful monitoring of cardiac function allows for early detection of any adverse changes, enabling timely intervention.[7]

Q4: What dose adjustments are necessary for patients with hepatic or renal impairment?

A4: this compound is primarily metabolized by the liver, so dose adjustments are critical in patients with hepatic dysfunction.[15]

  • Hepatic Impairment:

    • For patients with bilirubin levels of 1.2 to 3 mg/dL or AST levels 2 to 4 times the upper limit of normal (ULN), a 50% reduction of the starting dose is recommended.[16][17]

    • For patients with bilirubin levels greater than 3 mg/dL or AST levels greater than 4 times the ULN, a 75% dose reduction is advised.[16][17]

  • Renal Impairment: While specific guidelines are less defined, lower starting doses should be considered for patients with severe renal impairment (serum creatinine >5 mg/dL).[1][3]

Troubleshooting Guides

Issue 1: Severe Myelosuppression Observed After First Cycle

Symptoms: Grade 3/4 neutropenia (Absolute Neutrophil Count [ANC] < 1.0 x 10⁹ cells/L), febrile neutropenia, or significant thrombocytopenia.[18]

Possible Causes:

  • Patient may be a "poor metabolizer" due to genetic factors.

  • The initial dose was too high for the individual's tolerance.

  • Pre-existing bone marrow depression.[3]

Resolution Steps:

  • Delay Subsequent Cycles: Postpone the next treatment cycle until blood counts recover to a safe level (e.g., ANC ≥1500/mm³ and platelets ≥100,000/mm³).[3]

  • Dose Reduction: For the subsequent cycle, reduce the this compound dose by 25%.[16]

  • Consider Growth Factor Support: Prophylactic use of granulocyte colony-stimulating factors (G-CSF) can be considered to reduce the duration and severity of neutropenia in future cycles.

  • Pharmacogenomic Testing: If available, consider testing for polymorphisms in genes involved in this compound metabolism, such as UGT2B7, which can influence toxicity.[19]

Issue 2: Signs of Cardiotoxicity Detected During Treatment

Symptoms: A significant drop in Left Ventricular Ejection Fraction (LVEF), arrhythmia, or clinical signs of congestive heart failure.[5][20]

Possible Causes:

  • High cumulative dose of this compound.

  • Pre-existing cardiac risk factors.[1]

  • Concomitant administration of other cardiotoxic drugs.[1]

Resolution Steps:

  • Discontinue this compound: Immediately halt this compound treatment if significant cardiotoxicity is confirmed.

  • Cardiology Consultation: Refer the patient to a cardiologist for management of cardiac symptoms.

  • Alternative Therapies: Explore non-anthracycline-based chemotherapy regimens for future treatment.

  • Review Cumulative Dose: Ensure accurate tracking of the cumulative this compound dose received by the patient.

Data Presentation

Table 1: this compound Dose Modifications for Hematologic Toxicity

Nadir Count During Previous CycleANC (cells/mm³)Platelets (cells/mm³)Day 1 Dose Modification for Subsequent CycleDay 8 Dose Modification (for divided dose regimens)
Grade 3/4 Toxicity < 500< 50,000Reduce to 75% of previous doseOmit Day 8 dose
Moderate Toxicity 1000 - 149975,000 - 100,000No changeAdminister 75% of Day 1 dose

Data synthesized from multiple sources.[3][16][17]

Table 2: this compound Dose Modifications for Hepatic Impairment

Serum Bilirubin (mg/dL)AST LevelRecommended Starting Dose
1.2 - 3.02 - 4 x ULN50% of standard dose
> 3.0> 4 x ULN25% of standard dose

ULN: Upper Limit of Normal. Data from prescribing information.[16][17]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cardiotoxicity in a Rodent Model

Objective: To evaluate the cardiotoxic effects of different this compound dosing schedules (bolus vs. slow infusion).

Methodology:

  • Animal Model: Utilize healthy adult male Sprague-Dawley rats.

  • Grouping: Divide animals into three groups:

    • Group A: Control (placebo).

    • Group B: this compound administered as a single intraperitoneal (IP) bolus injection (e.g., 8 mg/kg).

    • Group C: this compound administered via a surgically implanted micro-osmotic pump for continuous infusion over 96 hours (total dose of 8 mg/kg).

  • Monitoring:

    • Collect blood samples at baseline and at specified time points post-administration to measure cardiac biomarkers (e.g., troponin I, CK-MB).

    • Perform echocardiography at baseline and at the end of the study to assess LVEF and other cardiac function parameters.

  • Histopathology: At the end of the study, euthanize the animals and collect heart tissue for histopathological analysis to assess for myocardial damage, such as myocyte vacuolization and fibrosis.

  • Data Analysis: Compare the levels of cardiac biomarkers, echocardiographic parameters, and the severity of histopathological changes between the groups to determine the relative cardiotoxicity of the different administration methods.[11][12]

Protocol 2: In Vitro Cytotoxicity Assay to Determine IC50

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound. Replace the cell culture medium with medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells with this compound for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT assay. Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value.[21]

Visualizations

Epirubicin_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound DNA DNA This compound->DNA Intercalation Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage Stabilizes cleavage complex Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Experimental_Workflow_Cardiotoxicity start Start: Rodent Model Selection grouping Randomize into Groups (Control, Bolus, Infusion) start->grouping treatment This compound Administration grouping->treatment monitoring In-life Monitoring (Biomarkers, Echocardiography) treatment->monitoring endpoint Endpoint: Euthanasia & Tissue Collection monitoring->endpoint analysis Histopathology & Data Analysis endpoint->analysis conclusion Conclusion on Cardiotoxicity analysis->conclusion Troubleshooting_Myelosuppression issue Issue: Severe Myelosuppression step1 Step 1: Delay Next Cycle issue->step1 step2 Step 2: Dose Reduction (e.g., 25%) step1->step2 step3 Step 3: Consider G-CSF Support step2->step3 step4 Step 4: Pharmacogenomic Testing (Optional) step3->step4 resolution Resolution: Minimized Toxicity step4->resolution

References

Troubleshooting Epirubicin solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Epirubicin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?

A1: this compound hydrochloride is soluble in both water and dimethyl sulfoxide (DMSO).[1][2] For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is a common practice.[3] Subsequently, this stock solution can be diluted to the final working concentration in the desired culture medium.

Q2: What is the recommended storage condition for this compound stock solutions?

A2: this compound hydrochloride powder should be stored at -20°C.[1] Stock solutions prepared in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, DMSO stock solutions can be stable for up to one year at -80°C.[4] Aqueous stock solutions are less stable and it is not recommended to store them for more than a day.[1]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be photosensitive and can degrade upon exposure to light.[5][6][7] Therefore, it is crucial to protect this compound solutions from light during preparation, storage, and experimentation by using amber vials or wrapping containers with aluminum foil.

Q4: What is the mechanism of action of this compound?

A4: this compound exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, thereby inhibiting DNA and RNA synthesis.[8] It also inhibits the enzyme topoisomerase II, leading to DNA strand breaks.[8][9] Furthermore, this compound can generate reactive oxygen species (ROS), which cause cellular damage.[8][9]

Troubleshooting Guide

Issue 1: Precipitation is observed after diluting the this compound stock solution in culture medium.

  • Possible Cause A: Low Solubility in Aqueous Media. this compound hydrochloride is sparingly soluble in aqueous buffers.[1] Direct dilution of a highly concentrated DMSO stock into the culture medium can cause the drug to precipitate out of solution.

    • Solution: Perform a serial dilution of the DMSO stock solution. First, dilute the stock in a small volume of sterile PBS or serum-free medium before adding it to the final volume of complete culture medium. This gradual change in solvent polarity can help maintain solubility.

  • Possible Cause B: Interaction with Media Components. Components in the culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[10]

    • Solution: Prepare the final dilution of this compound in serum-free or low-serum medium if your experimental design allows. If serum is required, add the diluted this compound solution to the complete medium slowly while gently swirling the flask or plate to ensure rapid and uniform mixing.

  • Possible Cause C: Temperature Effects. Temperature shifts can affect the solubility of compounds in culture media.[11][12]

    • Solution: Ensure that both the this compound stock solution and the culture medium are at the same temperature (typically 37°C) before mixing. Avoid using cold media directly from the refrigerator.

Issue 2: Loss of this compound activity or inconsistent experimental results.

  • Possible Cause A: Degradation of this compound. this compound is susceptible to degradation, especially at alkaline pH and when exposed to light.[5][7][13] The pH of culture media can increase when exposed to air for prolonged periods.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Minimize the exposure of this compound-containing media to light. Ensure the pH of the culture medium is within the optimal range for your cells and for this compound stability (slightly acidic to neutral).

  • Possible Cause B: Adsorption to Plasticware. Anthracyclines like this compound can adsorb to plastic surfaces, reducing the effective concentration in the culture medium.

    • Solution: Use low-protein-binding plasticware for preparing and storing this compound solutions. Pre-wetting pipette tips with the solvent before handling the drug solution can also minimize loss due to adsorption.

Quantitative Data Summary

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityReference
Water~10 mg/mL[1]
DMSO~10 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

Table 2: Stability of this compound in Different Solutions

SolutionConcentrationStorage TemperatureStabilityReference
0.9% NaCl2 mg/mL4°CAt least 180 days[14]
0.9% NaCl2 mg/mL25°CAt least 14 days[14]
5% DextroseNot specified25°C (in the dark)28 days[14]
0.9% NaCl in Polypropylene Syringes0.4 mg/mL2-8°C (in the dark)40 days[15]
0.9% NaCl or 5% Glucose in Polyolefin Bags0.1 mg/mL and 1.6 mg/mL2-8°C (light protected)84 days[16]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound hydrochloride powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound hydrochloride powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently vortex or sonicate until the powder is completely dissolved. The solution should be clear and red.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Treatment of Cells with this compound

  • Materials: this compound stock solution, complete cell culture medium, sterile PBS, cell culture plates with seeded cells.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

    • Prepare an intermediate dilution of the stock solution in sterile PBS or serum-free medium. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you can make a 1:100 intermediate dilution to 100 µM.

    • Add the appropriate volume of the intermediate dilution to the complete culture medium to achieve the final desired concentration. Add the diluted drug dropwise to the medium while gently swirling.

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired treatment duration.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh this compound HCl Powder dissolve Dissolve in Sterile DMSO weigh->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw Stock Solution Aliquot store_stock->thaw Start of Experiment intermediate_dilution Prepare Intermediate Dilution (in PBS or Serum-Free Medium) thaw->intermediate_dilution final_dilution Prepare Final Dilution (in Complete Culture Medium) intermediate_dilution->final_dilution remove_medium Remove Existing Medium from Cells final_dilution->remove_medium add_drug Add this compound-Containing Medium remove_medium->add_drug incubate Incubate for Desired Duration add_drug->incubate troubleshooting_workflow start Precipitate Observed in Culture Medium? cause1 Possible Cause: Low Aqueous Solubility start->cause1 Yes cause2 Possible Cause: Interaction with Media Components start->cause2 Yes cause3 Possible Cause: Temperature Shock start->cause3 Yes no_precipitate No Precipitation: Proceed with Experiment start->no_precipitate No solution1 Solution: Perform Serial Dilution cause1->solution1 solution2 Solution: Use Serum-Free/Low-Serum Medium or Add Drug Slowly cause2->solution2 solution3 Solution: Equilibrate Temperatures of Drug and Medium cause3->solution3 signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound dna_intercalation DNA Intercalation This compound->dna_intercalation topo_ii Topoisomerase II Inhibition This compound->topo_ii ros Reactive Oxygen Species (ROS) Generation This compound->ros synthesis_inhibition Inhibition of DNA & RNA Synthesis dna_intercalation->synthesis_inhibition dna_damage DNA Strand Breaks topo_ii->dna_damage apoptosis Apoptosis dna_damage->apoptosis synthesis_inhibition->apoptosis cellular_damage Oxidative Damage to Lipids, Proteins, DNA ros->cellular_damage cellular_damage->apoptosis

References

Technical Support Center: Management of Epirubicin-Induced Secondary Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing epirubicin-induced secondary malignancies in long-term studies. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces secondary malignancies?

A1: this compound is an anthracycline antibiotic that acts as a topoisomerase II inhibitor.[1][2] It intercalates into DNA and forms a stable complex with topoisomerase II, preventing the re-ligation of double-strand breaks that the enzyme creates to resolve DNA topology during replication and transcription.[1][3] The persistence of these DNA double-strand breaks triggers the DNA Damage Response (DDR) pathway.[4][5][6] While this is the intended mechanism to kill rapidly dividing cancer cells, errors in the repair process in healthy cells can lead to genomic instability, mutations, and ultimately, the development of secondary malignancies.[7]

Q2: What are the most common types of secondary malignancies observed after this compound treatment?

A2: The most frequently reported secondary malignancies following this compound-based chemotherapy are therapy-related acute myeloid leukemia (t-AML) and myelodysplastic syndromes (t-MDS).[7][8][9] The risk of secondary solid tumors, such as those in the breast, lung, and sarcomas, is also elevated, particularly in patients who have received concurrent radiation therapy.[10][11][12]

Q3: What is the typical latency period for the development of this compound-induced secondary malignancies?

A3: The latency period varies depending on the type of secondary cancer. Hematologic malignancies like t-AML and t-MDS typically have a shorter latency, often developing within the first 10 years after treatment.[11][13] Solid tumors generally have a longer latency period, often appearing 10 or more years post-treatment.[11][13][14]

Q4: What are the known risk factors for developing this compound-induced secondary malignancies?

A4: The primary risk factor is the cumulative dose of this compound.[8] Higher cumulative doses are associated with an increased risk of secondary malignancies.[7] Other contributing factors include the patient's age at the time of treatment (younger age is associated with higher risk), concurrent or prior treatment with other chemotherapeutic agents (especially alkylating agents) or radiation therapy, and underlying genetic predispositions that may affect DNA repair mechanisms.[10][15]

Troubleshooting Guides

This section addresses common issues encountered during preclinical research on this compound-induced secondary malignancies.

Problem Possible Cause(s) Suggested Solution(s)
Low incidence of secondary tumors in animal models. - Insufficient cumulative dose of this compound.- Animal strain is resistant to tumorigenesis.- Insufficient duration of the long-term study.- Increase the cumulative dose of this compound, being mindful of acute toxicity.- Use a genetically susceptible mouse strain (e.g., p53 knockout or haploinsufficient models).- Extend the observation period of the study, as solid tumors can have a long latency.
Difficulty in distinguishing secondary tumors from metastases of the primary tumor. - Similar histological features between the primary and secondary tumors.- Perform molecular profiling of both tumors to identify distinct genetic alterations.- In xenograft models, use human-specific markers to differentiate the primary human tumor from a secondary murine tumor.
High mortality rate in animal models during this compound administration. - Acute toxicity of the this compound dosage regimen.- Fractionate the total dose into smaller, more frequent administrations.- Provide supportive care, such as hydration and nutritional supplements.- Consider co-administration of cardioprotective agents if cardiotoxicity is a major issue.
Inconsistent engraftment of patient-derived xenografts (PDX) for secondary AML studies. - Low viability of primary AML cells.- Insufficient immunosuppression of the recipient mice.- Use fresh, high-viability patient samples for transplantation.- Employ highly immunodeficient mouse strains (e.g., NSG mice).- Consider intra-femoral injection for better engraftment.

Quantitative Data

The following tables summarize key quantitative data from long-term studies on this compound-induced secondary malignancies.

Table 1: Incidence of Secondary Hematologic Malignancies After this compound-Based Chemotherapy

Study PopulationCumulative this compound DoseIncidence of t-AML/t-MDSFollow-up PeriodCitation(s)
Breast Cancer Patients<300 mg/m²0.34% (95% CI: 0.11-0.57)9 years[8]
Breast Cancer Patients300-600 mg/m²0.34% (95% CI: 0.11-0.57)9 years[8]
Breast Cancer Patients≥600 mg/m²0.34% (95% CI: 0.11-0.57)9 years[8]

Table 2: Risk Factors for Secondary Malignancies

Risk FactorAssociated Secondary MalignancyMagnitude of Risk IncreaseCitation(s)
High Cumulative Anthracycline Doset-AML/t-MDS7-fold higher risk for >170 mg/m²[10]
Concurrent Alkylating Agentst-AML/t-MDSIncreased risk[10]
Concurrent Radiation TherapySolid Tumors (e.g., lung, sarcoma)Additive or multiplicative risk[10]
Younger Age at TreatmentSolid TumorsIncreased risk[15]

Experimental Protocols

Protocol 1: Long-Term Monitoring of Mice for this compound-Induced Secondary Hematologic Malignancies
  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6 for general studies, or a transgenic model for specific pathway investigations).

  • This compound Administration: Administer this compound intravenously via the tail vein. A typical dose is 5 mg/kg, given once a week for 4-6 weeks. Adjust the dose and schedule based on the specific research question and observed toxicity.

  • Monitoring:

    • Weekly: Monitor body weight, clinical signs of distress (e.g., ruffled fur, lethargy, hunched posture), and palpate for any subcutaneous masses.

    • Monthly: Collect peripheral blood via submandibular or saphenous vein puncture for complete blood counts (CBC) with differential. Look for signs of cytopenias or the presence of blast cells.

  • Flow Cytometry Analysis of Peripheral Blood:

    • Lyse red blood cells using an appropriate lysis buffer.

    • Stain the remaining white blood cells with a panel of fluorescently-labeled antibodies against hematopoietic lineage markers (e.g., CD45, CD11b, Gr-1 for myeloid cells; B220, CD3 for lymphoid cells) and stem/progenitor cell markers (e.g., c-Kit, Sca-1).

    • Analyze the samples on a flow cytometer to detect aberrant cell populations indicative of leukemia.

  • Endpoint Analysis:

    • When an animal shows signs of advanced disease or at the study endpoint, euthanize the mouse.

    • Collect bone marrow, spleen, and liver for flow cytometry and histopathological analysis.

    • Perform histopathology on these tissues and any observed tumors to confirm the diagnosis.

Protocol 2: Histopathological Analysis of Secondary Solid Tumors
  • Tissue Collection: At necropsy, carefully examine all organs for the presence of tumors.

  • Fixation: Fix any suspected tumor tissue, along with a sample of the surrounding normal tissue, in 10% neutral buffered formalin for 24-48 hours.

  • Processing and Embedding: Dehydrate the fixed tissues through a series of graded alcohols, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with Hematoxylin and Eosin (H&E) for general morphological assessment.

    • Perform immunohistochemistry (IHC) with relevant markers to determine the tumor's origin and characteristics (e.g., cytokeratins for carcinomas, vimentin for sarcomas).

  • Microscopic Examination: A qualified pathologist should examine the stained slides to diagnose the tumor type and grade.

Signaling Pathways and Visualizations

This compound-induced secondary malignancies are primarily driven by the cellular response to DNA damage. The following diagrams illustrate the key signaling pathway and a general experimental workflow.

DNA_Damage_Response cluster_drug_action This compound Action cluster_ddr DNA Damage Response (DDR) cluster_outcomes Cellular Outcomes This compound This compound TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibits DNA_DSB DNA Double-Strand Breaks TopoisomeraseII->DNA_DSB Causes ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR Activates CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 Phosphorylates p53 p53 ATM_ATR->p53 Phosphorylates CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest p53->CellCycleArrest DNA_Repair DNA Repair (HR, NHEJ) p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis SuccessfulRepair Successful Repair DNA_Repair->SuccessfulRepair FailedRepair Failed/Erroneous Repair DNA_Repair->FailedRepair GenomicInstability Genomic Instability FailedRepair->GenomicInstability SecondaryMalignancy Secondary Malignancy GenomicInstability->SecondaryMalignancy

Caption: DNA Damage Response pathway initiated by this compound.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_detection Detection of Secondary Malignancy cluster_analysis Analysis and Characterization AnimalModel Select Animal Model (e.g., C57BL/6, NSG) EpirubicinTreatment This compound Treatment Regimen AnimalModel->EpirubicinTreatment LongTermMonitoring Long-Term Monitoring (CBC, Clinical Signs) EpirubicinTreatment->LongTermMonitoring LeukemiaDetection Leukemia Detection (Flow Cytometry of Blood/BM) LongTermMonitoring->LeukemiaDetection SolidTumorDetection Solid Tumor Detection (Necropsy, Imaging) LongTermMonitoring->SolidTumorDetection Histopathology Histopathology (H&E, IHC) LeukemiaDetection->Histopathology SolidTumorDetection->Histopathology MolecularAnalysis Molecular Analysis (Genomic Sequencing, etc.) Histopathology->MolecularAnalysis DataInterpretation Data Interpretation & Conclusion MolecularAnalysis->DataInterpretation

Caption: General experimental workflow for studying secondary malignancies.

References

Technical Support Center: Refinement of Epirubicin Administration Protocols in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epirubicin in animal studies.

Frequently Asked Questions (FAQs)

1. What is the appropriate vehicle for dissolving and administering this compound?

This compound hydrochloride is typically reconstituted with Sterile Water for Injection, USP. For intravenous infusion, it can be further diluted with 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP.[1] The stability of this compound is pH-dependent, with maximum stability in acidic conditions (pH 4 to 5).[2] It is crucial to avoid alkaline solutions, which can cause hydrolysis of the drug.[2]

2. How should this compound solutions be stored?

Reconstituted this compound solutions are generally stable for 24 hours when stored under refrigeration at 2°C to 8°C (36°F to 46°F) and protected from light.[3] Storage at these refrigerated conditions may lead to the formation of a gelled product, which should return to a solution after 2 to 4 hours at room temperature (15-25°C).[4] this compound in 0.9% NaCl solution stored in polypropylene syringes is stable for at least 14 days at 25°C and 180 days at 4°C.[3][5]

3. How do I convert human doses of this compound to animal doses?

Dose conversion between species is typically based on body surface area (BSA) rather than body weight. The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:

HED (mg/kg) = Animal dose (mg/kg) x (Animal weight (kg) / Human weight (kg))^0.33

A more straightforward method uses Km factors (body weight in kg divided by BSA in m²). To calculate the HED from an animal dose, you can use the following:

HED (mg/kg) = Animal dose (mg/kg) / Km ratio (Human Km / Animal Km)

Conversely, to calculate the Animal Equivalent Dose (AED) from a human dose:

AED (mg/kg) = Human dose (mg/kg) x Km ratio (Human Km / Animal Km)[6][7][8][9]

Table 1: Dose Conversion Factors Based on Body Surface Area [6][7][8][9]

SpeciesBody Weight (kg)Km FactorKm Ratio (Human Km / Animal Km)
Human6037-
Mouse0.02312.3
Rat0.1566.2
Rabbit1.8123.1
Dog10201.8

Troubleshooting Guides

Issue 1: Managing Acute Toxicities and Side Effects

Q: What are the most common acute side effects of this compound in animal models?

The most frequently observed acute toxicities include myelosuppression (leukopenia, neutropenia), gastrointestinal issues (nausea, vomiting, diarrhea, mucositis), and local reactions at the injection site.[10][11] Lethargy, anorexia, and alopecia are also common.[10] In cats, this compound can also be nephrotoxic.[12]

Q: My animal is experiencing severe myelosuppression (low white blood cell counts). What should I do?

Severe myelosuppression increases the risk of serious infections.[13]

  • Monitoring: Perform complete blood counts (CBC) with differentials before each cycle and regularly between cycles to monitor for neutropenia. The nadir (lowest blood cell count) for this compound-induced neutropenia is typically between days 10 and 14 after administration.[14]

  • Dose Modification: If severe neutropenia (Absolute Neutrophil Count [ANC] < 250/mm³) or neutropenic fever occurs, the this compound dose should be reduced in subsequent cycles, typically to 75% of the previous dose.[15]

  • Supportive Care: Prophylactic antibiotic therapy may be considered, especially with high-dose regimens.[13] In cases of severe infection, appropriate antibiotic treatment is necessary.

Q: How can I manage gastrointestinal toxicity like nausea and vomiting?

  • Animal Models: The ferret and musk shrew are established animal models for studying chemotherapy-induced emesis.[16][17][18][19]

  • Prophylactic Treatment: The use of anti-emetic medications prior to this compound administration can help alleviate nausea and vomiting.

  • Supportive Care: Ensure animals have easy access to food and water. In cases of severe anorexia or dehydration, parenteral fluid and nutritional support may be required.

Q: What should I do in case of drug extravasation (leakage outside the vein)?

Extravasation of this compound, a potent vesicant, can cause severe local tissue necrosis.[12] Immediate action is critical.

  • Stop the infusion immediately. [12]

  • Leave the catheter in place and attempt to aspirate any residual drug. [12]

  • Mark the affected area. [12]

  • Apply cold compresses to the site for at least 20 minutes, multiple times a day, for at least 72 hours to promote vasoconstriction and limit drug distribution.[12]

  • Administer an antidote. Dexrazoxane is an approved antidote for anthracycline extravasation.[20][21] It should be administered intravenously in a different limb within 3 hours of the event.[12] Topical application of dimethyl sulfoxide (DMSO) may also be considered.[20]

  • Surgical debridement of the necrotic tissue may be necessary in severe cases.[22]

Issue 2: Cardiotoxicity Monitoring and Mitigation

Q: What is the primary concern with chronic this compound administration?

The dose-limiting chronic toxicity of this compound is cardiotoxicity, which can manifest as a potentially fatal congestive heart failure.[15] The risk of cardiotoxicity increases with the cumulative dose.[15]

Q: How can I monitor for cardiotoxicity in my animal models?

  • Echocardiography: This is a widely used, non-invasive method to assess cardiac function. Key parameters to measure include Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[23][24] A significant decrease in LVEF is an indicator of cardiotoxicity.

  • Biomarkers: Serum levels of cardiac troponins (cTnI and cTnT) can be measured as indicators of myocardial injury.[6]

  • Histopathology: Post-mortem histological examination of the heart tissue can reveal characteristic signs of anthracycline-induced cardiotoxicity, such as myofibrillar loss and cytoplasmic vacuolization.[6][8]

Q: Are there strategies to mitigate this compound-induced cardiotoxicity?

  • Slow Infusion: Administering this compound as a slow infusion rather than a bolus injection has been shown to reduce cardiotoxicity in rodent models without compromising its anti-tumor efficacy.[3]

  • Cardioprotective Agents: Dexrazoxane is a cardioprotective agent that can be administered to reduce the cardiotoxic effects of anthracyclines.[1]

Quantitative Data Summary

Table 2: this compound Dosing Protocols in Preclinical Models

Animal ModelCancer Type/Study PurposeDoseRouteScheduleReference
MouseMammary Carcinoma9-30 mg/kgIP or IVSingle dose[25]
MouseBreast Cancer8 mg/kgIPEvery 6 days[3]
MouseHepatocellular Carcinoma10-15 mg/kgIVEvery 7 days for 3 doses[9]
RatToxicity Study9 mg/kg-Single dose[26]
RabbitPharmacokinetics3 mg/kgIVSingle dose[2]
DogVarious Tumors1 mg/kgIV-[10]
CatVarious Tumors1 mg/kg (or 25 mg/m²)IVMedian of 2 treatments[27][28]

Table 3: Incidence of Cardiotoxicity with Cumulative this compound Doses in Humans (for reference) [15]

Cumulative Dose (mg/m²)Estimated Probability of Cardiotoxicity
5500.9%
7001.6%
9003.3%

Experimental Protocols

Protocol 1: Measurement of Left Ventricular Ejection Fraction (LVEF) in Mice by Echocardiography
  • Anesthesia: Anesthetize the mouse using isoflurane (1-2% in oxygen).

  • Positioning: Secure the mouse in a supine position on a warming pad to maintain body temperature.

  • Imaging: Use a high-frequency ultrasound system with a transducer appropriate for small animals (e.g., 30 MHz).

  • Image Acquisition: Obtain two-dimensional (2D) images in the parasternal long-axis and short-axis views. Use these views to position the M-mode cursor perpendicular to the left ventricular (LV) septum and posterior wall.

  • M-mode Measurement: Acquire M-mode images to measure the LV internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculation: Calculate the fractional shortening (FS) and ejection fraction (EF) using the following formulas:

    • FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100

    • EF (%) can be derived from these measurements using the system's software.[5][23][24]

Protocol 2: Histopathological Assessment of Cardiotoxicity in Rats
  • Tissue Collection: At the end of the study, euthanize the rat and excise the heart.

  • Fixation: Fix the heart in 10% neutral buffered formalin.

  • Tissue Processing: Embed the fixed tissue in paraffin and section it at a thickness of 5 µm.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome or Picrosirius Red for fibrosis.

  • Microscopic Examination: Examine the stained sections under a light microscope.

  • Scoring: Assess the frequency and severity of myocardial lesions, such as myofibrillar loss and cytoplasmic vacuolization, using a semi-quantitative scoring system (e.g., Billingham's score).[4][6][8]

Signaling Pathways and Experimental Workflows

Epirubicin_Cardiotoxicity_Pathway This compound This compound p53 p53 Activation This compound->p53 induces PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits MAPK Erk1/2 & p38 MAPK Pathways This compound->MAPK activates mTOR mTOR Pathway Inhibition p53->mTOR inhibits Protein_Synthesis Decreased Protein Synthesis mTOR->Protein_Synthesis regulates Cardiac_Dysfunction Cardiac Dysfunction mTOR->Cardiac_Dysfunction contributes to Autophagy Autophagy Autophagy->Cardiac_Dysfunction contributes to Cardiac_Mass Reduced Cardiac Mass Protein_Synthesis->Cardiac_Mass maintains Cardiac_Mass->Cardiac_Dysfunction PI3K_Akt->Autophagy inhibits MAPK->Autophagy activates

Caption: this compound-induced cardiotoxicity signaling pathways.

Experimental_Workflow_Cardiotoxicity Start Animal Model Selection (e.g., Rat, Mouse) Treatment This compound Administration (Dose & Schedule) Start->Treatment Monitoring In-life Monitoring Treatment->Monitoring Endpoint Study Endpoint / Euthanasia Treatment->Endpoint ECHO Echocardiography (LVEF, FS) Monitoring->ECHO Longitudinal Biomarkers Serum Biomarkers (cTnI, cTnT) Monitoring->Biomarkers Periodic Data Data Analysis & Interpretation ECHO->Data Biomarkers->Data Histo Histopathological Analysis (H&E, Masson's Trichrome) Endpoint->Histo Histo->Data

Caption: Workflow for assessing this compound-induced cardiotoxicity.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of autophagy in Epirubicin chemoresistance.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue 1: Inconsistent or Unexpected Results in Autophagy Flux Assays

Q: My untreated control cells show high levels of LC3-II. What could be the cause?

A: High basal autophagy in untreated cells can be due to several factors:

  • Cell Culture Conditions: Nutrient deprivation (e.g., old media), high cell density, or other stressors can induce autophagy. Ensure you are using fresh media and sub-culturing cells at an appropriate density.

  • Cell Line Characteristics: Some cancer cell lines, particularly those that are more aggressive or have specific mutations, exhibit high basal autophagy.[1] It is crucial to establish a baseline for each cell line.

  • Antibody Specificity: Verify the specificity of your LC3 antibody. It's recommended to use an antibody that has been validated for Western blotting and recognizes both LC3-I and LC3-II.

Q: I am not observing a further increase in LC3-II levels after adding a lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine) to my this compound-treated cells. How should I interpret this?

A: This result could indicate a few possibilities:

  • Blocked Autophagic Flux: this compound treatment might be inducing an accumulation of autophagosomes due to a blockage in their fusion with lysosomes, rather than an increase in their formation. In this case, adding a lysosomal inhibitor will not result in a further significant increase in LC3-II.

  • Maximal Autophagy Induction: The concentration of this compound used may have already induced a maximal autophagic response, and the lysosomal degradation pathway is overwhelmed.

  • Ineffective Inhibitor Concentration: The concentration of the lysosomal inhibitor may be too low to effectively block lysosomal degradation. It is important to perform a dose-response curve for your specific cell line to determine the optimal concentration.[1]

  • Incorrect Timing: The timing of inhibitor addition is critical. For flux assays, the inhibitor should be added for a short period (e.g., 2-4 hours) before cell lysis.

Q: My p62/SQSTM1 levels are increasing, but my LC3-II levels are unchanged after treatment. What does this signify?

Issue 2: Difficulties with Western Blotting for Autophagy Markers

Q: I am having trouble detecting a clear LC3-I and LC3-II band on my Western blots.

A: Several factors can contribute to this issue:

  • Gel Percentage: Use a high-percentage polyacrylamide gel (e.g., 15% or higher) or a gradient gel to effectively separate the small molecular weight difference between LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).

  • Transfer Conditions: Optimize your transfer conditions. A wet transfer system is often recommended for small proteins. Ensure complete transfer by using a total protein stain on your membrane post-transfer.

  • Antibody Quality: Use a high-quality, validated LC3 antibody. Some antibodies may have a higher affinity for one form over the other.

  • Lysis Buffer: The choice of lysis buffer can impact the detection of LC3. Some researchers have reported conflicting results with different detergents.[4] It is advisable to use a buffer known to be suitable for LC3 detection, such as RIPA buffer.

Q: My loading control varies between lanes, making it difficult to normalize my LC3-II data.

A: Consistent loading is crucial for quantitative Western blotting.

  • Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) and ensure you load equal amounts of protein in each lane.

  • Choice of Loading Control: Choose a stable loading control that is not affected by your experimental conditions. Housekeeping proteins like GAPDH or β-actin are commonly used, but their expression can sometimes be altered by drug treatments. Consider using a total protein stain for normalization as an alternative.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for targeting autophagy to counteract this compound resistance?

A: this compound can induce autophagy in cancer cells, which acts as a pro-survival mechanism, protecting the cells from drug-induced apoptosis.[5][6] In this compound-resistant cells, basal autophagy levels are often elevated.[1] By inhibiting this protective autophagy, cancer cells can be re-sensitized to the cytotoxic effects of this compound.[5][7]

Q2: What are the common pharmacological inhibitors used to modulate autophagy in these experiments, and what are their mechanisms?

A:

  • Bafilomycin A1: A specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which prevents the acidification of lysosomes and autophagosome-lysosome fusion.[5]

  • Chloroquine (CQ) and Hydroxychloroquine (HCQ): Lysosomotropic agents that accumulate in lysosomes, raising their pH and thereby inhibiting the activity of lysosomal hydrolases and blocking the fusion of autophagosomes with lysosomes.[1]

  • 3-Methyladenine (3-MA): An inhibitor of class III PI3K (Vps34), which is involved in the initial stages of autophagosome formation. Note that 3-MA can have dual roles, and its effects can be context-dependent.

Q3: What are the key signaling pathways involved in this compound-induced autophagy and chemoresistance?

A: Two of the key pathways are:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Autophagy can block NF-κB-mediated pro-apoptotic signals, thereby promoting cell survival and contributing to this compound resistance.[8]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Activation of this pathway often inhibits autophagy. Conversely, inhibition of the PI3K/Akt/mTOR pathway can induce autophagy. The interplay between this pathway and autophagy is complex and can be cell-type specific in the context of this compound resistance.[9]

Q4: What are the recommended concentrations for this compound and autophagy inhibitors in in vitro experiments?

A: Optimal concentrations are cell-line dependent and should be determined empirically. However, published studies provide starting ranges:

  • This compound: 25 nM to 2.5 µM[1][10]

  • Bafilomycin A1: 10 nM to 100 nM[1][5]

  • Chloroquine: 10 µM to 50 µM[1]

Q5: Besides pharmacological inhibitors, what other methods can be used to modulate autophagy?

A: Genetic approaches are highly specific and provide strong evidence for the role of autophagy.

  • siRNA or shRNA knockdown: Targeting essential autophagy-related genes (ATGs) like ATG5 or ATG7 can effectively inhibit autophagy.[1][5][11]

  • CRISPR/Cas9 knockout: Generating knockout cell lines for key autophagy genes provides a stable system for studying the long-term effects of autophagy inhibition.

Quantitative Data Summary

Table 1: Effect of Autophagy Inhibition on this compound Sensitivity in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineTreatmentEffect on Cell ViabilityReference
MDA-MB-231This compound (25 nM) + ATG7-siRNA~20% reduction compared to this compound alone[1]
MDA-MB-231This compound (25 nM) + ATG5-siRNA~30% reduction compared to this compound alone[1]
SUM159PTThis compound (25 nM) + ATG7-siRNA~20% reduction compared to this compound alone[1]
SUM159PTThis compound (25 nM) + ATG5-siRNA~12% reduction compared to this compound alone[1]

Table 2: Basal Autophagy Levels in this compound-Sensitive vs. -Resistant TNBC Cell Lines

Cell LineResistance StatusBasal Autophagy LevelReference
Parental TNBCSensitiveBaseline[1]
This compound-Resistant TNBCResistantAt least 1.5-fold increase compared to parental[1]

Experimental Protocols

Protocol 1: Assessment of Autophagic Flux by Western Blotting

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: Treat cells with this compound at the desired concentration and for the desired time.

  • Lysosomal Inhibition (for flux measurement): In a parallel set of wells, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a high-percentage (e.g., 15%) SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against LC3 (to detect LC3-I and LC3-II) and p62 overnight at 4°C.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry software. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Protocol 2: Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Treatment: Treat cells with this compound alone, an autophagy inhibitor alone, or a combination of both for the desired duration (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm.

    • Trypan Blue Exclusion Assay: Detach cells and stain with trypan blue. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Epirubicin_Resistance_Autophagy This compound This compound DNA_Damage DNA_Damage This compound->DNA_Damage Autophagy Autophagy DNA_Damage->Autophagy induces Apoptosis Apoptosis DNA_Damage->Apoptosis induces Autophagy->Apoptosis inhibits Chemoresistance Chemoresistance Autophagy->Chemoresistance promotes NFkB NF-κB Autophagy->NFkB modulates NFkB->Apoptosis inhibits pro-apoptotic signals PI3K_Akt_mTOR PI3K/Akt/mTOR PI3K_Akt_mTOR->Autophagy inhibits

Caption: this compound-induced autophagy and its role in chemoresistance.

Autophagy_Flux_Workflow start Seed Cells treatment Treat with this compound (and controls) start->treatment inhibitor Add Lysosomal Inhibitor (e.g., Bafilomycin A1) to a subset of wells treatment->inhibitor lysis Cell Lysis inhibitor->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot for LC3 and p62 quantification->western_blot analysis Densitometry and Data Analysis western_blot->analysis end Determine Autophagic Flux analysis->end

Caption: Experimental workflow for assessing autophagic flux.

References

Validation & Comparative

Validating the In Vivo Anti-Tumor Efficacy of Epirubicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor efficacy of Epirubicin against alternative formulations and combination therapies. The data presented is derived from preclinical studies in established cancer models, offering valuable insights for researchers in oncology and drug development.

Executive Summary

This compound, an anthracycline antibiotic, is a cornerstone of various chemotherapy regimens. Its primary mechanism of action involves the intercalation of DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription and ultimately, tumor cell death. This guide delves into the in vivo validation of this compound's efficacy, presenting comparative data from xenograft models of hepatocellular carcinoma and breast cancer. The comparisons include a novel nanoparticle formulation and a combination therapy approach, highlighting efforts to enhance this compound's therapeutic index.

Comparative In Vivo Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies, showcasing the anti-tumor activity of this compound and its comparators in different cancer models.

Hepatocellular Carcinoma Xenograft Model

A study utilizing a nude mouse xenograft model with HepG2 human hepatocellular carcinoma cells compared the efficacy of this compound with a novel this compound-gold nanoparticle (EPI-AuNP) formulation. The results demonstrate a significant enhancement in tumor growth inhibition with the nanoparticle formulation.[1][2][3][4]

Treatment GroupMean Tumor Weight (g) ± SDMean Tumor Volume (cm³) ± SD
Control (Saline)2.48 ± 0.152.23 ± 0.34
This compound (EPI)1.39 ± 0.100.81 ± 0.11
Gold Nanoparticles (AuNP)1.67 ± 0.171.21 ± 0.25
EPI-AuNP0.80 ± 0.11 0.27 ± 0.06

Data from a study on HepG2 xenografts in nude mice.[1][2][3][4]

Another study in a Hep3B hepatocellular carcinoma subcutaneous xenograft model compared standard this compound with NC-6300, an this compound-incorporating micelle. This novel formulation also demonstrated superior anti-tumor activity.

Treatment GroupMean Tumor Volume (mm³) on Day 21Mean Relative Body Weight on Day 21
Control~1200~1.0
This compound (10 mg/kg)~600~0.9
NC-6300 (10 mg/kg)~300 ~1.0
NC-6300 (15 mg/kg)<200 ~1.0

Data adapted from a study on Hep3B xenografts in BALB/c nude mice.[5]

Breast Cancer Xenograft Model

In a 4T1 breast cancer model in BALB/c mice, the combination of this compound with the natural flavonoid Taxifolin was investigated. The combination therapy resulted in a more pronounced suppression of tumor growth compared to this compound alone.

Treatment GroupMean Tumor Volume (mm³) on Day 21
Control~2000
This compound~1000
Taxifolin~1500
This compound + Taxifolin~500

Qualitative data representation from a study on 4T1 allografts in BALB/c mice.[6]

Furthermore, a study in a 4T1 breast cancer model evaluated the combination of a local this compound hydrogel (EPI-GEL) injection with systemic anti-PD-L1 therapy. The combination demonstrated enhanced tumor growth inhibition in the treated primary tumor.

Treatment Group (Right Tumor)Mean Tumor Volume (mm³) on Day 21
Control~1500
anti-PD-L1~1200
EPI-GEL~400
EPI-GEL + anti-PD-L1~300

Data adapted from a study on 4T1 xenografts in BALB/c mice.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo efficacy studies of this compound.

General Xenograft Tumor Model Protocol

This protocol outlines the key steps for establishing a subcutaneous xenograft model and evaluating the anti-tumor efficacy of this compound.

1. Cell Culture and Animal Models:

  • Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), 4T1 (breast cancer), or A549 (lung cancer) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Animals: Immunocompromised mice, such as BALB/c nude or NOD-SCID mice (typically 6-8 weeks old), are used to prevent rejection of human tumor xenografts.[5] Animals are housed in a pathogen-free environment.

2. Tumor Implantation:

  • Tumor cells are harvested during their exponential growth phase.

  • A suspension of 2 x 10^5 to 5 x 10^6 cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.[7]

3. Treatment Administration:

  • When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

  • This compound is typically dissolved in sterile saline.

  • Administration can be intravenous (i.v.) via the tail vein or intratumoral (i.t.). A common dosage for this compound is 5-10 mg/kg.[1][5]

  • The treatment schedule can vary, for example, injections every other day for two weeks or once a week for three weeks.[1][5]

4. Efficacy Evaluation:

  • Tumor Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (width² x length) / 2.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be used for further analysis (e.g., histology, biomarker analysis).

Visualizing Experimental Processes and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental workflows.

This compound's Mechanism of Action

Epirubicin_Mechanism This compound This compound DNA Nuclear DNA This compound->DNA Intercalation TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibition Replication_Transcription_Block Blockage of DNA Replication & Transcription This compound->Replication_Transcription_Block DNA_Strand_Breaks DNA Strand Breaks TopoisomeraseII->DNA_Strand_Breaks Apoptosis Tumor Cell Apoptosis DNA_Strand_Breaks->Apoptosis Replication_Transcription_Block->Apoptosis

Caption: Mechanism of this compound's anti-tumor activity.

In Vivo Efficacy Study Workflow

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Tumor Cell Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint (Tumor Excision) Monitoring->Endpoint Data_Analysis 9. Data Analysis Endpoint->Data_Analysis

References

Cross-Validation of Epirubicin's Mechanism of Action in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic and mechanistic effects of Epirubicin across various cancer cell lines. By presenting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to serve as a valuable resource for researchers investigating the efficacy and molecular mechanisms of this widely used chemotherapeutic agent.

Comparative Cytotoxicity of this compound

This compound exhibits a range of cytotoxic effects on different cancer cell lines, largely dependent on their tissue of origin and genetic background. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this cytotoxicity. Below is a summary of reported IC50 values for this compound in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7 Breast Adenocarcinoma~0.05 - 1.19[1][2]
T47D Breast Ductal CarcinomaVaries[3]
MDA-MB-231 Breast AdenocarcinomaVaries[2]
SK-BR-3 Breast AdenocarcinomaVaries[4]
HepG2 Hepatocellular CarcinomaVaries
SMMC-7721 Hepatocellular CarcinomaVaries
A549 Lung Carcinoma> 20 (Doxorubicin)[5]
HeLa Cervical Adenocarcinoma2.9 (Doxorubicin)[5]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time, cell density, and assay method. The data presented here is for comparative purposes. Doxorubicin data is included for A549 and HeLa cells to provide context, as this compound and Doxorubicin are closely related anthracyclines[5].

Differential Induction of Apoptosis

This compound is a potent inducer of apoptosis, a key mechanism of its anticancer activity. However, the extent of apoptosis varies among different cell lines, highlighting differential sensitivities to the drug.

Cell LineCancer TypeTreatment ConditionsApoptotic Cells (%)Reference
MCF-7 Breast Adenocarcinoma0.8 - 1.5 µM for 48hNo significant increase[3]
MGC803 Gastric Cancer1.18 µg/ml (IC50) for 24hIncreased[6]
SIM-A9 Microglia1.0 µM for 24h~50%
4T1 Breast Cancer5.0 µM for 24h~50%
MDA-MB-231 Breast AdenocarcinomaVariesIncreased[7]

Note: The percentage of apoptotic cells was determined by Annexin V/Propidium Iodide staining followed by flow cytometry, or by Hoechst staining.

Cell Cycle Arrest: A p53-Dependent Response

This compound's ability to intercalate with DNA and inhibit topoisomerase II leads to DNA damage, which in turn can trigger cell cycle arrest, allowing time for DNA repair or initiating apoptosis[8]. The specific phase of cell cycle arrest is often dependent on the p53 tumor suppressor status of the cancer cells[4].

Cell LineCancer Typep53 StatusThis compound-Induced Cell Cycle ArrestReference
MCF-7 Breast AdenocarcinomaWild-TypeG0/G1 phase[3][4]
SK-BR-3 Breast AdenocarcinomaMutantLate S and G2 phases[4]
HepG2 Hepatocellular CarcinomaWild-TypeG2/M phase
SMMC-7721 Hepatocellular CarcinomaVariesG2/M phase

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating key signaling pathways involved in cell survival, proliferation, and death. The following diagrams illustrate the impact of this compound on the p53 and JAK/STAT1 pathways.

This compound-Induced p53-Mediated Cell Cycle Arrest

Epirubicin_p53_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis CDK2_CyclinE CDK2/Cyclin E Inhibition p21->CDK2_CyclinE G1_Arrest G1/S Checkpoint Arrest CDK2_CyclinE->G1_Arrest

Caption: this compound-induced DNA damage activates the p53 pathway, leading to G1 cell cycle arrest.

This compound's Influence on the JAK/STAT1 Pathway

Epirubicin_JAK_STAT_Pathway This compound This compound JAK JAK Phosphorylation This compound->JAK Modulates Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK STAT1 STAT1 Phosphorylation JAK->STAT1 STAT1_Dimer STAT1 Dimerization & Nuclear Translocation STAT1->STAT1_Dimer Target_Genes Target Gene Expression (e.g., pro-apoptotic genes) STAT1_Dimer->Target_Genes Apoptosis Apoptosis Target_Genes->Apoptosis

Caption: this compound modulates the JAK/STAT1 signaling pathway, influencing apoptosis.

References

Comparative Analysis of Gene Expression Profiles Following Epirubicin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of gene expression profiles in cancer cells following treatment with Epirubicin, a widely used anthracycline chemotherapeutic agent. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the molecular mechanisms of this compound action and resistance. This document summarizes key findings from publicly available experimental data, details relevant experimental protocols, and visualizes associated signaling pathways.

Summary of Gene Expression Changes

This compound treatment induces significant alterations in the gene expression profiles of cancer cells. These changes are central to its cytotoxic effects and the development of drug resistance. The following table summarizes differentially expressed genes identified in breast cancer cell lines post-Epirubicin treatment, as reported in various studies. It is important to note that the specific genes and the magnitude of their expression change can vary depending on the cell line, drug concentration, and duration of treatment.

GeneRegulationFold Change (if reported)FunctionReference
Genes Involved in Apoptosis
BCL2Down-regulated-Anti-apoptotic[1]
BAXUp-regulated-Pro-apoptotic[2]
FasLUp-regulated-Pro-apoptotic ligand[2]
Caspase-3Activated-Executioner caspase[2][3]
Caspase-8Activated-Initiator caspase[2]
Caspase-9Activated-Initiator caspase[4]
Genes Involved in Cell Cycle & Proliferation
p21cip1 (CDKN1A)Up-regulated-Cell cycle arrest[5]
CCNB1--Cell cycle progression[6]
Genes Associated with Drug Resistance
Topoisomerase II (TOP2A)--Drug target[1]
GST-π--Detoxification[1]
P-glycoprotein (P-gp/ABCB1)Up-regulated-Drug efflux pump[7]
LRP--Drug resistance[1]
MEDAGUp-regulated-Reduces this compound sensitivity[8]
Other Notable Genes
PD-L1Up-regulated-Immune checkpoint[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of gene expression studies. Below are compiled protocols based on common practices reported in the literature for analyzing the effects of this compound on cancer cell lines.[5][7][11][12][13][14][15][16][17][18]

Cell Culture and this compound Treatment
  • Cell Line Maintenance: Human breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][18][19] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound hydrochloride is dissolved in sterile, nuclease-free water or dimethyl sulfoxide (DMSO) to create a stock solution, which is stored at -20°C. Working concentrations are prepared by diluting the stock solution in the complete culture medium immediately before use.

  • Treatment Protocol: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 0.5 µg/mL to 10 µg/mL) or vehicle control (e.g., DMSO).[8][19] Cells are then incubated for a specified period (e.g., 24, 48, or 72 hours) before harvesting for RNA extraction.[5]

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from treated and control cells using a TRIzol-based method or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm and 280 nm. The A260/A280 ratio should be between 1.8 and 2.0. RNA integrity is assessed using an Agilent Bioanalyzer or by agarose gel electrophoresis to ensure the absence of degradation.

Gene Expression Analysis: Microarray
  • cDNA Synthesis and Labeling: Total RNA is reverse transcribed into complementary DNA (cDNA). During this process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes. The chip is incubated in a hybridization chamber under specific temperature and humidity conditions to allow the labeled cDNA to bind to its complementary probes.

  • Washing and Scanning: After hybridization, the microarray slide is washed to remove any unbound or non-specifically bound cDNA. The slide is then scanned using a microarray scanner to detect the fluorescent signals.

  • Data Analysis: The fluorescence intensity of each spot on the microarray is quantified. The data is then normalized to correct for technical variations. Differentially expressed genes between the this compound-treated and control samples are identified based on fold change and statistical significance (p-value).

Gene Expression Analysis: RNA Sequencing (RNA-Seq)
  • Library Preparation: A portion of the total RNA is used to construct a sequencing library. This involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.[18]

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapter sequences. The clean reads are then aligned to a reference genome. The number of reads mapping to each gene is counted to determine the gene expression level. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to this compound treatment.

Validation of Gene Expression Data
  • Quantitative Real-Time PCR (qRT-PCR): To validate the results from microarray or RNA-Seq analysis, the expression levels of selected differentially expressed genes are measured using qRT-PCR.

  • Primer Design: Gene-specific primers are designed for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

  • Reverse Transcription: Total RNA is reverse transcribed into cDNA.

  • PCR Amplification: The cDNA is used as a template for PCR amplification with the gene-specific primers and a fluorescent dye (e.g., SYBR Green). The amplification is monitored in real-time.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.

Visualizations

The following diagrams illustrate the experimental workflow and key signaling pathways affected by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_microarray Microarray cluster_rnaseq RNA-Seq cluster_data_analysis Data Analysis & Validation cell_culture Cancer Cell Culture (e.g., MCF-7) epirubicin_treatment This compound Treatment cell_culture->epirubicin_treatment control Vehicle Control cell_culture->control rna_extraction Total RNA Extraction epirubicin_treatment->rna_extraction control->rna_extraction qc RNA Quality Control (Spectrophotometry, Bioanalyzer) rna_extraction->qc cdna_synthesis cDNA Synthesis & Labeling qc->cdna_synthesis library_prep Library Preparation qc->library_prep hybridization Hybridization to Microarray cdna_synthesis->hybridization scanning Scanning & Data Acquisition hybridization->scanning data_analysis Bioinformatics Analysis (Differential Gene Expression) scanning->data_analysis sequencing High-Throughput Sequencing library_prep->sequencing sequencing->data_analysis validation qRT-PCR Validation data_analysis->validation

Caption: Experimental workflow for analyzing gene expression profiles post-Epirubicin treatment.

Topoisomerase_II_Inhibition This compound This compound cleavage_complex Topoisomerase II- DNA Cleavage Complex This compound->cleavage_complex Stabilizes dna DNA Double Helix top2 Topoisomerase II dna->top2 Binds to top2->cleavage_complex Forms dna_break DNA Double-Strand Break cleavage_complex->dna_break Prevents re-ligation apoptosis Apoptosis dna_break->apoptosis Induces

Caption: Mechanism of this compound-mediated inhibition of Topoisomerase II.

Epirubicin_Induced_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound fasl ↑ FasL This compound->fasl ros ↑ ROS This compound->ros caspase8 Caspase-8 Activation fasl->caspase8 executioner_caspase Caspase-3 Activation caspase8->executioner_caspase bcl2 ↓ Bcl-2 ros->bcl2 bax ↑ Bax ros->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->executioner_caspase apoptosis Apoptosis executioner_caspase->apoptosis

Caption: this compound-induced apoptosis signaling pathways.

References

Epirubicin vs. Doxorubicin: A Comparative Guide to Cardiotoxicity Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Doxorubicin and its epimer, Epirubicin, are highly effective anthracycline chemotherapeutic agents widely used in the treatment of various cancers. However, their clinical application is often limited by a significant risk of cardiotoxicity, which can lead to life-threatening heart failure. While both drugs share a similar anti-neoplastic mechanism, primarily through the inhibition of topoisomerase II and DNA intercalation, there are crucial differences in their molecular structure that are believed to underlie the generally lower cardiotoxic potential of this compound.[1][2] This guide provides a detailed comparison of the cardiotoxicity mechanisms of this compound and Doxorubicin, supported by experimental data and detailed protocols.

Key Differences in Cardiotoxicity

This compound is considered to be less cardiotoxic than Doxorubicin.[1][3] This difference is attributed to several factors, including variations in their metabolism, the extent of reactive oxygen species (ROS) generation, and their interaction with mitochondrial components and topoisomerase IIβ in cardiomyocytes.[4]

Quantitative Comparison of Cardiac Function

Clinical studies have demonstrated a dose-dependent negative impact of both drugs on cardiac function, with Doxorubicin exerting a more pronounced effect at equimolar doses.

ParameterDoxorubicin (DXR)This compound (EPI)Study PopulationReference
Change in Left Ventricular Ejection Fraction (LVEF) Decrease from 57 ± 6% to 54 ± 6% (p = 0.005)Decrease from 58 ± 5% to 55 ± 5% (p = 0.001)99 patients without prior cardiac disease[1][5]
Change in Peak Ejection Rate (PER) Decrease from 3.08 ± 0.46 EDV/s to 2.79 ± 0.49 EDV/s (p = 0.004)Decrease from 2.98 ± 0.50 EDV/s to 2.73 ± 0.34 EDV/s (p = 0.001)99 patients without prior cardiac disease[1][5]
Change in Peak Filling Rate (PFR) Decrease from 2.82 ± 0.76 EDV/s to 2.41 ± 0.55 EDV/s (p = 0.004)No significant alteration (from 2.72 ± 0.51 to 2.62 ± 0.41 EDV/s)99 patients without prior cardiac disease[1][5]
Incidence of Congestive Heart Failure (CHF) 9 out of 116 patients2 out of 116 patients232 patients with metastatic breast cancer[6]

Mechanisms of Cardiotoxicity: A Head-to-Head Comparison

The cardiotoxicity of anthracyclines is multifactorial. The primary proposed mechanisms include the generation of reactive oxygen species (ROS), mitochondrial dysfunction, inhibition of topoisomerase IIβ, and induction of apoptosis.

Reactive Oxygen Species (ROS) Generation

One of the most cited mechanisms of anthracycline-induced cardiotoxicity is the generation of ROS, leading to oxidative stress and cellular damage.

Doxorubicin: The quinone moiety in the Doxorubicin molecule can undergo redox cycling, leading to the formation of semiquinone free radicals and subsequent generation of superoxide radicals. This process is particularly detrimental in the mitochondria-rich cardiomyocytes.[4]

This compound: this compound has been shown to generate fewer ROS compared to Doxorubicin.[4] This is attributed to its stereochemical difference—the axial-to-equatorial epimerization of the hydroxyl group at the 4' position of the amino sugar. This structural change is thought to limit its localization to mitochondrial one-electron quinone reductases, thereby reducing the efficiency of ROS production.[4]

cluster_dox Doxorubicin cluster_epi This compound Dox Doxorubicin Mito_Reductase_Dox Mitochondrial Reductases Dox->Mito_Reductase_Dox Enters Semiquinone_Dox Semiquinone Radical Mito_Reductase_Dox->Semiquinone_Dox Redox Cycling ROS_Dox High ROS Production Semiquinone_Dox->ROS_Dox Damage_Dox Oxidative Damage ROS_Dox->Damage_Dox Epi This compound Mito_Reductase_Epi Mitochondrial Reductases Epi->Mito_Reductase_Epi Limited Localization Semiquinone_Epi Semiquinone Radical Mito_Reductase_Epi->Semiquinone_Epi Reduced Redox Cycling ROS_Epi Lower ROS Production Semiquinone_Epi->ROS_Epi Damage_Epi Reduced Oxidative Damage ROS_Epi->Damage_Epi

Figure 1. Differential ROS production by Doxorubicin and this compound.
Mitochondrial Dysfunction

Mitochondria are a primary target of anthracycline-induced cardiotoxicity.

Doxorubicin: Doxorubicin accumulates in the mitochondria of cardiomyocytes, where it impairs mitochondrial respiration and oxidative phosphorylation.[7] It can bind to cardiolipin, a key phospholipid of the inner mitochondrial membrane, disrupting the electron transport chain and leading to mitochondrial swelling and damage.[4] This results in decreased ATP production and the release of pro-apoptotic factors like cytochrome c.

This compound: Due to its altered stereochemistry, this compound is more lipophilic and is metabolized more rapidly to less toxic glucuronide conjugates.[8] This faster clearance and different metabolic pathway may lead to lower accumulation in cardiac mitochondria compared to Doxorubicin, thus mitigating mitochondrial damage.

Topoisomerase IIβ Inhibition

While the anti-cancer effects of anthracyclines are primarily mediated through the inhibition of topoisomerase IIα in rapidly dividing cancer cells, their cardiotoxic effects are linked to the inhibition of topoisomerase IIβ (TOP2B) in quiescent cardiomyocytes.

Doxorubicin: Doxorubicin forms a stable ternary complex with TOP2B and DNA, leading to DNA double-strand breaks. This DNA damage triggers a cascade of events, including the activation of p53 and other cell death pathways, ultimately leading to cardiomyocyte apoptosis.[9]

This compound: While this compound also inhibits TOP2B, some studies suggest that its interaction with the enzyme may be less stable or lead to a lower frequency of DNA double-strand breaks compared to Doxorubicin at equimolar concentrations. However, both drugs are potent TOP2B poisons.[10] The reduced cardiotoxicity of this compound is likely a combination of factors, with reduced ROS and altered metabolism playing a more significant role.

Apoptosis

The culmination of ROS-induced damage, mitochondrial dysfunction, and DNA damage is the induction of apoptosis, or programmed cell death, in cardiomyocytes.

Doxorubicin: Doxorubicin is a potent inducer of apoptosis in cardiomyocytes. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis.[11] It can also activate extrinsic apoptotic pathways through the upregulation of death receptors like Fas and TNFR1.[8]

This compound: this compound also induces apoptosis, but generally to a lesser extent than Doxorubicin at equivalent doses.[8] The reduced upstream insults (less ROS, potentially less mitochondrial and DNA damage) likely contribute to a lower apoptotic signaling cascade.

cluster_mech Cardiotoxicity Mechanisms cluster_apoptosis Apoptosis Signaling Dox Doxorubicin ROS ROS Generation Dox->ROS High Mito Mitochondrial Dysfunction Dox->Mito Severe Top2B Topoisomerase IIβ Inhibition Dox->Top2B Strong Epi This compound Epi->ROS Lower Epi->Mito Less Severe Epi->Top2B Strong Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 Mito->Bax_Bcl2 Top2B->Bax_Bcl2 Caspases Caspase Activation Bax_Bcl2->Caspases Apoptosis Cardiomyocyte Apoptosis Caspases->Apoptosis

Figure 2. Signaling pathways leading to apoptosis in cardiomyocytes.

Experimental Protocols

The following are generalized protocols for key experiments used to assess anthracycline-induced cardiotoxicity in vitro.

Cell Viability Assay (CCK-8)

This assay measures cell viability based on the enzymatic reduction of a tetrazolium salt by cellular dehydrogenases.

  • Cell Culture: Plate H9c2 cardiomyocytes in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of Doxorubicin or this compound (e.g., 0.1, 1, 5, 10 µM) for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • Assay Procedure:

    • After the incubation period, remove the drug-containing medium.

    • Add 100 µL of fresh medium and 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Start Plate H9c2 cells Incubate Incubate overnight Start->Incubate Treat Treat with Doxorubicin/ This compound Incubate->Treat Incubate_Treat Incubate for 24-72h Treat->Incubate_Treat Add_CCK8 Add CCK-8 solution Incubate_Treat->Add_CCK8 Incubate_CCK8 Incubate for 1-4h Add_CCK8->Incubate_CCK8 Read Measure absorbance at 450 nm Incubate_CCK8->Read

Figure 3. Experimental workflow for the CCK-8 cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture and treat H9c2 cells with Doxorubicin or this compound as described for the viability assay.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin-binding buffer to each sample.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Measurement of Intracellular ROS (Dihydroethidium - DHE Staining)

DHE is a fluorescent probe that specifically detects superoxide radicals.

  • Cell Culture and Treatment: Culture H9c2 cells on glass coverslips and treat with Doxorubicin or this compound.

  • Staining:

    • After treatment, wash the cells with PBS.

    • Incubate the cells with DHE solution (e.g., 5 µM) for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

  • Microscopy: Visualize the cells under a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity to determine the relative levels of superoxide production.

Western Blot for Apoptotic Proteins (Bax/Bcl-2)

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels and calculate the Bax/Bcl-2 ratio.[12][13]

Conclusion

The available evidence strongly indicates that this compound exhibits a more favorable cardiotoxicity profile compared to Doxorubicin.[14][15] This is primarily attributed to its distinct metabolic pathway, which leads to the formation of less cardiotoxic metabolites, and its reduced capacity to generate reactive oxygen species within cardiomyocytes.[4][8] While both drugs induce cardiomyocyte apoptosis through the inhibition of topoisomerase IIβ and subsequent DNA damage, the upstream cellular insults appear to be less severe with this compound.[8][10] For researchers and drug development professionals, understanding these mechanistic differences is crucial for the design of safer anthracycline analogs and the development of effective cardioprotective strategies to be used in conjunction with these potent anti-cancer agents. Further research focusing on the specific interactions of these drugs with mitochondrial and nuclear targets will continue to refine our understanding and aid in the development of novel therapies with improved safety profiles.

References

Comparative proteomics of Epirubicin-sensitive vs. -resistant cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epirubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for various cancers, particularly breast cancer. However, the development of this compound resistance remains a significant clinical hurdle, often leading to treatment failure. Understanding the molecular underpinnings of this resistance is paramount for developing novel therapeutic strategies to overcome it. This guide provides a comparative overview of the proteomic landscapes of this compound-sensitive and -resistant cancer cells, supported by experimental data and detailed methodologies, to aid researchers in this critical endeavor.

Quantitative Proteomic Profile: this compound-Sensitive vs. -Resistant Cells

Comparative proteomic analysis of the triple-negative breast cancer cell line MDA-MB-231 and its this compound-resistant counterpart (Epi-R) has revealed significant alterations in the expression of numerous proteins. These changes point towards the complex molecular rewiring that enables cancer cells to withstand the cytotoxic effects of this compound. A study by Wang et al. (2021) utilized iTRAQ (isobaric tags for relative and absolute quantitation) proteomics to identify 202 differentially expressed proteins, with 130 being upregulated and 72 downregulated in the resistant cells[1].

Below is a summary of some key differentially expressed proteins, categorized by their primary cellular functions.

Table 1: Differentially Expressed Proteins in this compound-Resistant (Epi-R) MDA-MB-231 Cells Compared to Sensitive Parental Cells

Protein NameGene SymbolCellular FunctionFold Change (Epi-R vs. Sensitive)
Upregulated Proteins
Integrin beta-1ITGB1Cell adhesion, migration, signaling> 1.5
Integrin alpha-6ITGA6Cell adhesion, proliferation> 1.5
Integrin beta-4ITGB4Cell adhesion, signaling> 1.5
Annexin A2ANXA2Cell motility, proliferation, apoptosis> 1.5
VimentinVIMIntermediate filament, cell migration> 1.5
Heat shock protein 90HSP90AA1Protein folding, signal transduction> 1.5
Downregulated Proteins
Caspase-3CASP3Apoptosis execution< 0.67
BaxBAXPro-apoptotic protein< 0.67
Cytochrome cCYCSApoptosis, electron transport chain< 0.67
E-cadherinCDH1Cell-cell adhesion, tumor suppressor< 0.67
p53TP53Tumor suppressor, cell cycle arrest, apoptosis< 0.67

Note: The fold changes are representative values from proteomic studies and may vary between specific experiments.

Key Signaling Pathways Implicated in this compound Resistance

Proteomic data consistently points to the dysregulation of specific signaling pathways in this compound-resistant cells. The Mitogen-Activated Protein Kinase (MAPK) pathway, in particular, has been identified as a critical driver of resistance.

MAPK_Pathway_in_Epirubicin_Resistance cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes This compound This compound EGFR EGFR This compound->EGFR Stress Signal Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression Changes Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Drug_Efflux Drug_Efflux Gene_Expression->Drug_Efflux Apoptosis_Inhibition Apoptosis Inhibition Gene_Expression->Apoptosis_Inhibition

Experimental Protocols

The following sections detail the methodologies employed in the comparative proteomic analysis of this compound-sensitive and -resistant cells.

Cell Culture and Development of this compound-Resistant Cell Lines
  • Cell Lines: The human triple-negative breast cancer cell line MDA-MB-231 is a commonly used model.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Generation of Resistant Cells: this compound-resistant cells (e.g., MDA-MB-231/Epi-R) are generated by continuous exposure of the parental cell line to gradually increasing concentrations of this compound over several months. The starting concentration is typically low, and it is incrementally increased as the cells develop resistance. The resistance of the resulting cell line is confirmed by determining the IC50 (half-maximal inhibitory concentration) value for this compound using a cell viability assay (e.g., MTT or CCK-8 assay) and comparing it to the parental cells.

Protein Extraction and Digestion
  • Cell Lysis: Sensitive and resistant cells are harvested, washed with phosphate-buffered saline (PBS), and lysed in a buffer containing detergents (e.g., SDS) and protease inhibitors to prevent protein degradation.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Protein Digestion: An equal amount of protein from each sample is reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested overnight with trypsin to generate peptides.

iTRAQ Labeling and Mass Spectrometry
  • iTRAQ Labeling: The resulting peptide mixtures from the sensitive and resistant cell lines are labeled with different isobaric tags (e.g., iTRAQ 4-plex or 8-plex reagents) according to the manufacturer's protocol. These tags have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for simultaneous identification and quantification of proteins from different samples.

  • LC-MS/MS Analysis: The labeled peptide samples are combined and subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by high-performance liquid chromatography (HPLC) based on their physicochemical properties and then introduced into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The instrument isolates and fragments the peptides, and the resulting fragmentation spectra are recorded.

Data Analysis
  • Protein Identification and Quantification: The raw MS/MS data is processed using specialized software (e.g., Proteome Discoverer, MaxQuant). The software searches the fragmentation spectra against a protein database (e.g., UniProt) to identify the corresponding peptides and proteins. The intensities of the iTRAQ reporter ions are used to calculate the relative abundance of each protein in the sensitive versus resistant cells.

  • Bioinformatics Analysis: Differentially expressed proteins (typically with a fold change >1.5 or <0.67 and a p-value <0.05) are subjected to bioinformatics analysis to identify enriched biological processes, molecular functions, and signaling pathways using tools such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Resistance Induction cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis & Interpretation Sensitive_Cells This compound-Sensitive Cancer Cells Resistant_Cells This compound-Resistant Cancer Cells Sensitive_Cells->Resistant_Cells Stepwise this compound Exposure Protein_Extraction Protein Extraction & Digestion Sensitive_Cells->Protein_Extraction Resistant_Cells->Protein_Extraction iTRAQ_Labeling iTRAQ Labeling Protein_Extraction->iTRAQ_Labeling LC_MSMS LC-MS/MS Analysis iTRAQ_Labeling->LC_MSMS Data_Processing Protein Identification & Quantification LC_MSMS->Data_Processing Bioinformatics Bioinformatics Analysis (GO, KEGG) Data_Processing->Bioinformatics Pathway_Analysis Signaling Pathway Mapping Bioinformatics->Pathway_Analysis

Conclusion

The comparative proteomic analysis of this compound-sensitive and -resistant cancer cells provides a valuable snapshot of the molecular adaptations that drive drug resistance. The identification of differentially expressed proteins and the elucidation of dysregulated signaling pathways, such as the MAPK pathway, offer promising targets for the development of novel therapeutic strategies. By understanding the intricate mechanisms of resistance, researchers can work towards designing more effective combination therapies that can overcome resistance and improve patient outcomes in the fight against cancer. This guide serves as a foundational resource for professionals in the field, offering both a summary of current knowledge and a methodological framework for future investigations.

References

Epirubicin Combination Therapies: A Comparative Guide to Long-Term Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term efficacy of Epirubicin-based combination therapies, a cornerstone in the treatment of various solid tumors for decades. By presenting data from pivotal clinical trials, this document aims to offer an objective comparison with alternative regimens and details the experimental frameworks that underpin these findings.

Executive Summary

This compound, an anthracycline antibiotic, has been a mainstay in chemotherapy for cancers such as breast and gastric cancer. Its efficacy, particularly when used in combination with agents like cyclophosphamide and 5-fluorouracil (FEC/CEF), has been well-documented. This guide delves into the long-term survival data from key clinical trials, comparing this compound-based regimens against both older and more contemporary standards of care. The data underscores the durable benefit of including this compound in adjuvant settings for breast cancer and its role in perioperative gastric cancer therapy, while also highlighting the evolution of treatment paradigms toward taxane-containing and targeted regimens.

Comparative Efficacy in Early-Stage Breast Cancer

This compound-based combinations have been extensively studied in the adjuvant treatment of early-stage breast cancer, demonstrating significant improvements in long-term survival outcomes compared to non-anthracycline regimens and showing dose-dependent efficacy.

Table 1: Long-Term Efficacy of CEF vs. CMF in Node-Positive Premenopausal Breast Cancer (NCIC CTG MA.5 Trial)
Outcome MetricCEF (this compound-based)CMF (Methotrexate-based)Hazard Ratio (CMF vs. CEF)p-value
10-Year Disease-Free Survival 52%45%1.310.007
10-Year Overall Survival 62%58%1.180.085

Data from the 10-year follow-up of the NCIC CTG MA.5 trial.[1][2]

Table 2: Long-Term Efficacy of Dose-Intensified this compound in Node-Positive Breast Cancer (Belgian Multicentre Study)
Regimen15-Year Event-Free SurvivalHazard Ratio (vs. HEC)p-value (vs. HEC)
HEC (High-Dose this compound)50%--
EC (Low-Dose this compound)39%1.30 (EC vs HEC)0.03
CMF 45%1.12 (CMF vs HEC)0.39

Data from the 15-year follow-up of the Belgian Multicentre Study. Note: No significant difference in overall survival was observed among the three arms.[3][4]

Table 3: Long-Term Efficacy of FEC 100 vs. FEC 50 in Node-Positive Breast Cancer (FASG-05 Trial)
Outcome MetricFEC 100 (100 mg/m²)FEC 50 (50 mg/m²)p-value
10-Year Disease-Free Survival 50.7%45.3%0.036 (Wilcoxon)
10-Year Overall Survival 54.8%50.0%0.038 (Wilcoxon)

Data from the 10-year follow-up of the French Adjuvant Study Group 05 (FASG-05) trial.[5]

Table 4: Long-Term Efficacy of Sequential FEC-Docetaxel vs. FEC Alone in Node-Positive Breast Cancer (PACS-01 Trial)
Outcome MetricFEC-D (Sequential Docetaxel)FEC AloneHazard Ratio (FEC vs. FEC-D)
8-Year Disease-Free Survival 70.2%65.8%0.85
8-Year Overall Survival 83.2%78.0%0.75

Data from the 8-year follow-up of the UNICANCER-PACS-01 trial.[3][6]

Comparative Efficacy in Gastric Cancer

In the setting of advanced and resectable gastric cancer, this compound-based combinations like ECF (this compound, Cisplatin, 5-Fluorouracil) have been a standard of care. However, more recent trials have compared these regimens against newer combinations.

Table 5: Efficacy of ECF vs. FAMTX in Advanced Gastric Cancer
Outcome MetricECF (this compound-based)FAMTX (Doxorubicin-based)p-value
Median Overall Survival 8.7 months6.1 months0.0005
2-Year Survival Rate 14%5%0.03

Data from a randomized trial in advanced oesophagogastric cancer.[6][7]

Table 6: Efficacy of Perioperative FLOT vs. ECF/ECX in Resectable Gastric Cancer (FLOT4 Trial)
Outcome MetricFLOT (Docetaxel-based)ECF/ECX (this compound-based)Hazard Ratio (FLOT vs. ECF/ECX)
Median Overall Survival 50 months35 months0.77
3-Year Overall Survival Rate 57%48%-
5-Year Overall Survival Rate 45%36%-

Data from the FLOT4 phase III trial, which established FLOT as a new standard of care.[3][8]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted approach primarily targeting DNA replication and integrity within cancer cells. Its planar ring structure intercalates between DNA base pairs, distorting the double helix and obstructing the processes of DNA and RNA synthesis.[6][9] A critical function is its inhibition of topoisomerase II, an enzyme essential for relaxing DNA supercoils during replication. This compound stabilizes the complex between topoisomerase II and DNA after the DNA has been cleaved, preventing the re-ligation of the strands. This leads to an accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis.[6][9] Additionally, this compound can generate reactive oxygen species (ROS), which cause oxidative damage to DNA, proteins, and cell membranes, further contributing to its anti-tumor activity.[6]

Epirubicin_MoA cluster_cell Cancer Cell cluster_nucleus Nucleus Epi This compound Top2 Topoisomerase II Intercalation DNA Intercalation Epi->Intercalation Enters Nucleus Top2_Inhibition Topoisomerase II Inhibition Epi->Top2_Inhibition ROS Reactive Oxygen Species (ROS) Epi->ROS Generates DNA DNA Double Helix DSB Double-Strand Breaks Top2->DSB Stabilizes Cleavage Complex Intercalation->DNA Intercalation->DSB Impairs Repair Top2_Inhibition->Top2 Apoptosis Apoptosis DSB->Apoptosis ROS->Apoptosis Induces Oxidative Stress

Caption: Mechanism of action for this compound.

Clinical Trial Workflow

The evaluation of this compound-based therapies follows a standardized clinical trial workflow, from patient recruitment to long-term follow-up, ensuring robust and reliable data collection for efficacy and safety assessment.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization ArmA Arm A: This compound-Based Regimen Randomization->ArmA ArmB Arm B: Comparator Regimen Randomization->ArmB Treatment Treatment Cycles ArmA->Treatment ArmB->Treatment FollowUp Short-Term Follow-Up (Toxicity, Response) Treatment->FollowUp LongFollowUp Long-Term Follow-Up (DFS, OS) FollowUp->LongFollowUp Analysis Data Analysis (Statistical Comparison) LongFollowUp->Analysis

Caption: A typical workflow for a randomized controlled clinical trial.

Detailed Experimental Protocols

NCIC CTG MA.5 Trial (CEF vs. CMF)
  • Objective: To compare the efficacy of an this compound-containing regimen (CEF) with a standard Methotrexate-containing regimen (CMF) in premenopausal women with node-positive breast cancer.

  • Patient Population: 710 pre- or perimenopausal women with axillary node-positive breast cancer who had undergone mastectomy or lumpectomy.

  • Regimens:

    • CEF Arm: Cyclophosphamide 75 mg/m² orally on days 1-14, this compound 60 mg/m² IV on days 1 and 8, and 5-Fluorouracil 500 mg/m² IV on days 1 and 8. Cycles were repeated every 28 days for six cycles.[1][2]

    • CMF Arm: Cyclophosphamide 100 mg/m² orally on days 1-14, Methotrexate 40 mg/m² IV on days 1 and 8, and 5-Fluorouracil 600 mg/m² IV on days 1 and 8. Cycles were repeated every 28 days for six cycles.[1][2]

  • Endpoints: The primary endpoints were relapse-free survival (RFS) and overall survival (OS).

Belgian Multicentre Study (HEC vs. EC vs. CMF)
  • Objective: To evaluate the dose-response of this compound and compare it with the CMF regimen in node-positive breast cancer.

  • Patient Population: 777 eligible patients aged 18 to 70 with node-positive breast cancer.

  • Regimens:

    • HEC Arm: this compound 100 mg/m² and Cyclophosphamide 830 mg/m² on day 1, repeated every 3 weeks for eight cycles.

    • EC Arm: this compound 60 mg/m² and Cyclophosphamide 500 mg/m² on day 1, repeated every 3 weeks for eight cycles.

    • CMF Arm: Cyclophosphamide orally on days 1-14, with Methotrexate and 5-Fluorouracil, for six cycles.[10]

  • Endpoints: The primary endpoint was event-free survival (EFS). Overall survival (OS) was a secondary endpoint.

UNICANCER-PACS-01 Trial (FEC vs. FEC-D)
  • Objective: To compare six cycles of a standard FEC regimen with a sequential regimen of three cycles of FEC followed by three cycles of docetaxel (FEC-D).

  • Patient Population: 1,999 patients with operable, node-positive breast cancer.[3][4][8]

  • Regimens:

    • FEC-D Arm: Three cycles of FEC (5-Fluorouracil 500 mg/m², this compound 100 mg/m², Cyclophosphamide 500 mg/m²) followed by three cycles of Docetaxel (100 mg/m²), with all cycles administered every 21 days.[3][6]

    • FEC Arm: Six cycles of FEC (5-Fluorouracil 500 mg/m², this compound 100 mg/m², Cyclophosphamide 500 mg/m²) administered every 21 days.[3][8]

  • Endpoints: The primary endpoint was 5-year disease-free survival (DFS). Overall survival (OS) was a key secondary endpoint.

Comparison with Alternatives & Future Directions

The long-term data consistently supports the use of this compound-based regimens, particularly dose-intense and taxane-sequenced approaches, in the adjuvant setting for high-risk early breast cancer. The superiority of CEF over CMF established anthracyclines as a standard component of care.[1][2] Subsequent trials like PACS-01 demonstrated that the addition of a taxane (docetaxel) to an this compound-based backbone further improves long-term DFS and OS.[3][6]

In gastric cancer, while ECF showed better survival than older regimens like FAMTX, the recent FLOT4 trial has established the superiority of the docetaxel-based FLOT regimen in the perioperative setting, with significantly improved median and 5-year overall survival.[3][8][9] This marks a shift in the standard of care for resectable gastric cancer.

The role of this compound in the era of targeted and immunotherapies is still being defined. For HER2-positive breast cancer, HER2-targeted therapies combined with chemotherapy are the standard of care. For HR-positive, HER2-negative disease, the addition of CDK4/6 inhibitors to endocrine therapy is improving outcomes in high-risk patients. Direct, long-term comparative trials between classic this compound-based regimens and these newer targeted agents in specific patient populations are limited.

Similarly, robust long-term data on the efficacy of first-line this compound-based combination therapies for ovarian cancer from large phase III trials are not as prevalent, with the standard of care revolving around platinum-taxane combinations.

Conclusion

This compound-based combination therapies have demonstrated durable, long-term efficacy, particularly in the adjuvant treatment of breast cancer. Decades of clinical research have refined its use, showing clear benefits for dose-intensification and sequencing with taxanes. While still relevant, the therapeutic landscape continues to evolve. In gastric cancer, newer non-anthracycline combinations have shown superior efficacy. For many breast cancer subtypes, the integration of targeted therapies and immunotherapies is reshaping treatment paradigms. Future research will likely focus on identifying which patient populations still derive the most benefit from this compound-based chemotherapy in an increasingly personalized medicine landscape.

References

Safety Operating Guide

Safe Handling of Epirubicin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Epirubicin is a potent antineoplastic agent that requires stringent safety protocols to prevent occupational exposure.[1][2] As a cytotoxic drug, it can cause significant health risks, including genetic damage, harm to an unborn child, and cancer.[1] This guide provides essential, step-by-step procedures for the safe handling, management, and disposal of this compound in a research and development setting. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.

Required Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure. Personnel must be trained in the correct procedures for donning and doffing all equipment. It is recommended to double-glove when handling this compound.[1][3]

PPE ComponentSpecificationStandard / Reference
Gloves Nitrile or Latex (powder-free); double-gloving recommended.ASTM F1001 or equivalent.[2][3] High-thickness nitrile recommended.[4]
Gown Disposable, impervious, solid front, long sleeves with tight-fitting cuffs.OSHA, ASHP, and ONS recommendations.[5]
Eye Protection Chemical safety goggles with a full seal.EN166, ANSI Z87.1 or equivalent.[2][3]
Face Protection Face shield (wear with goggles if splashing is possible).Recommended when splashing or aerosolization is a risk.[5]
Respiratory NIOSH-approved N95 or P3 filter respirator.Required for handling powder, cleaning spills, or potential aerosolization.[1][3][5]
Additional Protective shoe covers, head covering.Recommended for comprehensive protection.[1]

Procedural Workflow for Handling this compound

The entire process, from preparation to disposal, must be conducted within a controlled environment to minimize exposure risk. The National Institute of Health (USA) recommends that injectable antineoplastic drugs be prepared in a Class II laminar flow biological safety cabinet (BSC).[1]

Epirubicin_Workflow This compound Handling Workflow cluster_prep Preparation Phase cluster_handling Handling & Administration cluster_cleanup Cleanup & Disposal A 1. Assemble Supplies & Verify Drug Integrity B 2. Don Full PPE (Double Gloves, Gown, Goggles, Respirator) A->B C 3. Prepare Drug in a Class II Biological Safety Cabinet B->C D 4. Perform Experimental Procedure C->D E 5. Transport in Sealed, Labeled Container D->E Spill Spill Occurs D->Spill F 6. Dispose of Sharps & Contaminated Items in Cytotoxic Waste E->F G 7. Decontaminate BSC & Work Surfaces F->G H 8. Doff & Dispose of PPE in Designated Waste G->H I 9. Wash Hands Thoroughly H->I Spill_Proc Execute Spill Management Protocol Spill->Spill_Proc Spill_Proc->G After Cleanup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.